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  • Product: 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid
  • CAS: 92864-24-9

Core Science & Biosynthesis

Foundational

physical properties of 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid

An In-depth Technical Guide to the Physical Properties of 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid For the Attention of Researchers, Scientists, and Drug Development Professionals This document provides a compre...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the anticipated . As this compound is not widely cataloged, this guide establishes a predictive framework based on its chemical structure and data from close structural analogs. It is designed to be a foundational resource for researchers synthesizing or working with this molecule, offering insights into its expected characteristics and detailed methodologies for empirical validation.

Chemical Identity and Structural Analogs

The subject of this guide is 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid, a gamma-keto acid. Its core structure consists of a pentanoic acid chain with a ketone at the 5-position, a methyl group at the 3-position, and a 3,4-dimethylphenyl substituent attached to the carbonyl carbon.

A definitive CAS Number for this specific compound is not publicly available, suggesting it is not a commonly stocked research chemical. Therefore, to project its physical properties, we will reference data from structurally similar compounds. The primary analogs used for comparison are 5-(3,5-Dimethylphenyl)-5-oxovaleric acid and 5-(4-Methoxyphenyl)-3-methyl-5-oxopentanoic acid. These analogs are positional isomers or feature similar electronic and steric substitutions, providing a reasonable basis for estimation.

Property5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid (Predicted)5-(3,5-Dimethylphenyl)-5-oxovaleric acid[1]5-(4-Methoxyphenyl)-3-methyl-5-oxopentanoic acid[2]
IUPAC Name 5-(3,4-Dimethylphenyl)-3-methyl-5-oxopentanoic acid5-(3,5-Dimethylphenyl)-5-oxopentanoic acid5-(4-methoxyphenyl)-3-methyl-5-oxopentanoic acid
Synonyms 3-Methyl-5-oxo-5-(3,4-xylyl)pentanoic acid5-(3,5-dimethylphenyl)-5-oxovaleric acid4-Methoxy-β-methyl-δ-oxobenzenepentanoic acid
CAS Number Not Available845790-45-61713-02-6
Molecular Formula C₁₄H₁₈O₃C₁₃H₁₆O₃C₁₃H₁₆O₄
Molecular Weight 234.29 g/mol 220.27 g/mol 236.26 g/mol
Physical State Predicted to be a solid at room temperatureSolidNot specified (likely solid)
Melting Point Estimated: 80-95 °C82-84 °CNot Available

Predicted Physicochemical Properties

The introduction of a methyl group at the 3-position of the valeric acid chain in our target molecule, compared to its 3,5-dimethylphenyl analog, may slightly alter the crystal lattice packing, potentially leading to a minor deviation in the melting point. The electronic effects of the dimethylphenyl group are anticipated to be similar between the 3,4- and 3,5-isomers.

Solubility:

  • Aqueous Solubility: Expected to be low due to the presence of the aromatic ring and the overall hydrocarbon content. The carboxylic acid moiety will impart some water solubility, which will be pH-dependent. At pH values above its pKa, the solubility will increase due to the formation of the carboxylate salt.

  • Organic Solvent Solubility: Predicted to be soluble in common organic solvents such as methanol, ethanol, acetone, ethyl acetate, and dichloromethane.

Acidity (pKa): The pKa of the carboxylic acid is expected to be in the range of 4.5 to 5.0, typical for aliphatic carboxylic acids. The electronic influence of the keto and phenyl groups is minimal on the acidic proton due to their distance.

Proposed Synthesis and Characterization Workflow

Understanding the synthetic route is crucial as it informs potential impurities that could affect physical property measurements. A plausible synthesis of 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid is via a Friedel-Crafts acylation.

G cluster_synthesis Synthesis Pathway 3-Methylglutaric_anhydride 3-Methylglutaric anhydride Friedel_Crafts Friedel-Crafts Acylation 3-Methylglutaric_anhydride->Friedel_Crafts 1_2_Dimethylbenzene 1,2-Dimethylbenzene (o-Xylene) 1_2_Dimethylbenzene->Friedel_Crafts AlCl3 AlCl₃ (Lewis Acid) AlCl3->Friedel_Crafts Catalyst Target_Molecule 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid Friedel_Crafts->Target_Molecule

Caption: Proposed synthesis of the target molecule via Friedel-Crafts acylation.

Following synthesis, a rigorous purification and characterization process is necessary.

G cluster_workflow Characterization Workflow Crude_Product Crude Product Purification Purification (e.g., Recrystallization, Chromatography) Crude_Product->Purification Purity_Assessment Purity Assessment (HPLC, LC-MS) Purification->Purity_Assessment Structural_Elucidation Structural Elucidation (NMR, IR, MS) Purity_Assessment->Structural_Elucidation If pure Physical_Property_Measurement Physical Property Measurement Structural_Elucidation->Physical_Property_Measurement

Caption: Standard workflow for the purification and characterization of the synthesized compound.

Experimental Protocols for Physical Property Determination

The following are detailed, self-validating protocols for determining the key .

Melting Point Determination (Capillary Method)

Principle: The melting point is a key indicator of purity. A sharp melting range (typically < 2°C) is indicative of a pure compound.

Apparatus:

  • Melting point apparatus (e.g., Stuart SMP10 or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Ensure the sample is completely dry and finely powdered using a mortar and pestle.

  • Pack the capillary tube with the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Set a rapid heating rate initially to approach the expected melting point (based on analogs, around 80°C).

  • When the temperature is within 15-20°C of the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

  • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

  • Perform the measurement in triplicate to ensure reproducibility.

Trustworthiness: The protocol is self-validating through the sharpness of the melting range. Impurities will typically cause a depression and broadening of the melting range.

Solubility Determination (Thermodynamic Shake-Flask Method)

Principle: This method determines the equilibrium solubility of the compound in a given solvent at a specific temperature.

Materials:

  • The synthesized and purified compound

  • Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Add an excess amount of the compound to a known volume of the solvent in a vial. The excess solid should be clearly visible.

  • Seal the vials and place them on the orbital shaker in a temperature-controlled environment (e.g., 25°C).

  • Shake the vials for at least 24 hours to ensure equilibrium is reached. A preliminary time-course experiment can validate the time to equilibrium.

  • After shaking, allow the vials to stand to let the excess solid settle.

  • Centrifuge the samples to pellet any remaining suspended solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a known volume of a suitable solvent for HPLC analysis.

  • Prepare a standard curve of the compound with known concentrations.

  • Analyze the diluted sample and the standards by HPLC.

  • Calculate the concentration of the compound in the supernatant from the standard curve, accounting for the dilution factor. This concentration is the solubility.

Trustworthiness: The presence of undissolved solid at the end of the experiment validates that equilibrium was reached from a saturated solution. Reproducibility across replicates ensures the reliability of the measurement.

pKa Determination (Potentiometric Titration)

Principle: The pKa is determined by titrating a solution of the weak acid (the compound) with a strong base and monitoring the pH change. The pKa corresponds to the pH at the half-equivalence point.

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

Reagents:

  • A known mass of the compound

  • A suitable solvent (e.g., water, or a water/co-solvent mixture like water/methanol if solubility is low)

  • Standardized strong base solution (e.g., 0.1 M NaOH)

Procedure:

  • Dissolve a precisely weighed amount of the compound in a known volume of the chosen solvent.

  • Place the beaker on a stir plate and immerse the calibrated pH electrode.

  • Record the initial pH of the solution.

  • Add the strong base from the burette in small, precise increments (e.g., 0.1 mL).

  • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Continue the titration well past the equivalence point (the point of the steepest pH change).

  • Plot a titration curve (pH vs. volume of titrant added).

  • Determine the equivalence point from the inflection point of the curve (or by taking the first derivative of the plot).

  • The half-equivalence point is half the volume of titrant required to reach the equivalence point. The pKa is the pH at this half-equivalence point.

Trustworthiness: The shape of the titration curve serves as a self-validation. A clear sigmoidal curve with a distinct buffer region and a sharp equivalence point indicates a successful titration of a monoprotic acid.

Spectroscopic Characterization

While not physical properties in the classical sense, spectroscopic data are essential for confirming the chemical identity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the aromatic protons (in the 7-8 ppm region), the aliphatic protons of the pentanoic acid chain, and the methyl groups. The integration of these signals will correspond to the number of protons in each environment.

    • ¹³C NMR: Will reveal the number of unique carbon environments, including the carbonyl carbons (ketone and carboxylic acid, typically >170 ppm), aromatic carbons, and aliphatic carbons.

  • Infrared (IR) Spectroscopy:

    • A broad O-H stretch from the carboxylic acid will be present around 3000 cm⁻¹.

    • A sharp C=O stretch for the carboxylic acid will appear around 1710 cm⁻¹.

    • A distinct C=O stretch for the ketone will be observed around 1685 cm⁻¹, characteristic of an aryl ketone.

  • Mass Spectrometry (MS):

    • Will provide the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

    • Fragmentation patterns can further corroborate the structure.

Conclusion

References

  • PubChem. 5-Oxopentanoic acid. [Link]

  • PubChem. 5-(4-Methoxyphenyl)-3-methyl-5-oxopentanoic acid. [Link]

  • Oakwood Chemical. 5-(3,5-Dimethylphenyl)-5-oxovaleric acid. [Link]

Sources

Exploratory

A Comprehensive Spectroscopic Guide to 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric Acid

Abstract This technical guide provides a detailed predictive analysis of the spectroscopic data for 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid. In the absence of published experimental spectra for this specific mo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic data for 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid. In the absence of published experimental spectra for this specific molecule, this document serves as a robust theoretical framework for researchers, scientists, and drug development professionals. By leveraging established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will deconstruct the molecule's structure to forecast its spectral characteristics. This guide explains the causality behind predicted spectral features, offering field-proven insights into experimental design and data interpretation. All theoretical predictions are grounded in authoritative spectroscopic data from analogous structures and established chemical principles.

Introduction and Molecular Structure

5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid is a gamma-keto acid derivative featuring a substituted aromatic ring. Its chemical structure incorporates several key functional groups: a carboxylic acid, a ketone, and a 3,4-disubstituted phenyl ring. The interplay of these groups dictates its chemical reactivity and biological activity, making a thorough structural characterization essential. Spectroscopic techniques are the cornerstone of such characterization, providing unambiguous evidence of molecular structure. This guide will provide a detailed theoretical prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and MS spectra for this compound.

The molecular structure and atom numbering scheme used throughout this guide are presented below.

G cluster_acid Valeric Acid Moiety cluster_ketone Ketone Linkage cluster_phenyl 3,4-Dimethylphenyl Moiety C1 1 C2 2 C1->C2 O1 O C1->O1 OH O2 O C1->O2 C3 3 C2->C3 C4 4 C3->C4 C3_Me 3-Me C3->C3_Me C5 5 C4->C5 C5_ketone C5 (C=O) C6 C6 C7 C7 C8 C8 C9 C9 C10 C10 C11 C11 C12 C12 C13 C13 C1_COOH C1 (COOH) O1_OH O (OH) O2_CO O (=O) C2_CH2 C2 (CH₂) C3_CH C3 (CH) C4_CH2 C4 (CH₂) C5_CO C5 (C=O) C1_Ar C1' C2_Ar C2' C3_Ar C3' C4_Ar C4' C5_Ar C5' C6_Ar C6' C3_Ar_Me C (CH₃) C4_Ar_Me C (CH₃) mol C1_ar 1' C5_ketone->C1_ar C2_ar 2' C1_ar->C2_ar C6_ar 6' C1_ar->C6_ar C3_ar 3' C2_ar->C3_ar C5_ar 5' C6_ar->C5_ar C4_ar 4' C3_ar->C4_ar C3_ar_Me 3'-Me C3_ar->C3_ar_Me C5_ar->C4_ar C4_ar_Me 4'-Me C4_ar->C4_ar_Me

Figure 1: Molecular Structure of 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Data

Proton LabelPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale
H-1 (COOH)~11-12Broad Singlet1HThe acidic proton of a carboxylic acid is highly deshielded and typically appears as a broad singlet far downfield.
H-2~2.4 - 2.6Multiplet2HThese diastereotopic methylene protons are adjacent to a chiral center (C3) and the carboxylic acid group, leading to complex splitting.
H-3~2.7 - 2.9Multiplet1HThis methine proton is adjacent to two methylene groups and a methyl group, resulting in a complex multiplet.
H-4~3.0 - 3.2Multiplet2HThese methylene protons are alpha to the ketone carbonyl, which deshields them significantly. They are also adjacent to the C3 chiral center, making them diastereotopic.
H-2'~7.7Singlet1HThis aromatic proton is ortho to the electron-withdrawing carbonyl group and adjacent to a methyl group, leading to a downfield shift.
H-5'~7.6Doublet1HThis aromatic proton is ortho to the carbonyl group and meta to two methyl groups.
H-6'~7.2Doublet1HThis aromatic proton is meta to the carbonyl group and ortho to a methyl group.
3-Me~1.1Doublet3HThis methyl group is attached to the chiral center C3 and will be split by the H-3 proton.
3'-Me & 4'-Me~2.3Singlet6HThe two aromatic methyl groups are in similar electronic environments and are expected to have very similar chemical shifts, potentially appearing as a single peak.

Expertise & Experience: The prediction of diastereotopic protons for H-2 and H-4 is a key insight. The presence of the chiral center at C3 renders the two protons on each of the adjacent methylene groups chemically non-equivalent. This will result in more complex splitting patterns than simple triplets or quartets, likely appearing as multiplets.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data

Carbon LabelPredicted Chemical Shift (ppm)Rationale
C1 (COOH)~178-180The carbonyl carbon of a carboxylic acid is highly deshielded.
C2~35-40Aliphatic CH₂ group adjacent to a chiral center and a carboxylic acid.
C3~30-35Aliphatic CH group.
C4~45-50Aliphatic CH₂ group alpha to the ketone carbonyl, resulting in a downfield shift.
C5 (C=O)~198-202The carbonyl carbon of a ketone is significantly deshielded.
C1'~135-137Aromatic quaternary carbon attached to the ketone.
C2'~128-130Aromatic CH carbon.
C3'~138-140Aromatic quaternary carbon attached to a methyl group.
C4'~142-144Aromatic quaternary carbon attached to a methyl group.
C5'~129-131Aromatic CH carbon.
C6'~126-128Aromatic CH carbon.
3-Me~18-22Aliphatic methyl carbon.
3'-Me & 4'-Me~19-23Aromatic methyl carbons.
Experimental Protocols for NMR

A self-validating NMR protocol ensures data integrity and reproducibility.

Protocol 1: NMR Sample Preparation and Data Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 500 MHz spectrometer. Key parameters include a 30° pulse width, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. Typically, 16-32 scans are sufficient.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument at 125 MHz. Use proton decoupling. A 30° pulse width, an acquisition time of ~1 second, and a relaxation delay of 2 seconds are standard. A higher number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.[1]

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
2500-3300O-H stretch (Carboxylic Acid)BroadThe characteristic broad absorption of a hydrogen-bonded O-H group in a carboxylic acid dimer.[2]
2850-3000C-H stretch (Aliphatic)MediumStretching vibrations of the methyl and methylene groups in the valeric acid chain.
3010-3100C-H stretch (Aromatic)Weak-MediumStretching vibrations of the C-H bonds on the phenyl ring.
~1710C=O stretch (Carboxylic Acid)StrongThe carbonyl stretch of a carboxylic acid dimer is very intense.
~1685C=O stretch (Ketone)StrongThe carbonyl of the aryl ketone is conjugated with the aromatic ring, which lowers its stretching frequency compared to a simple aliphatic ketone.[3]
1550-1600C=C stretch (Aromatic)Medium-StrongBenzene ring stretching vibrations.
~1410 & ~920O-H bend (Carboxylic Acid)Medium, BroadIn-plane and out-of-plane bending vibrations of the carboxylic acid O-H group.

Trustworthiness: The presence of two distinct C=O stretching frequencies (one for the carboxylic acid and one for the ketone) would be a key validation point in an experimental spectrum. The broad O-H stretch overlapping the C-H stretching region is a hallmark of a carboxylic acid.

Protocol 2: IR Spectrum Acquisition (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Predicted Molecular Ion: The molecular formula is C₁₄H₁₈O₃. The monoisotopic mass is approximately 234.1256 g/mol . In an electron ionization (EI) mass spectrum, a peak corresponding to the molecular ion (M⁺˙) should be observed at m/z 234.

Major Fragmentation Pathways:

G M [M]⁺˙ m/z = 234 F1 m/z = 119 (3,4-dimethylbenzoyl cation) M->F1 α-cleavage F2 [M - COOH]⁺ m/z = 189 M->F2 loss of COOH F3 [M - H₂O]⁺˙ m/z = 216 M->F3 loss of H₂O F6 m/z = 134 M->F6 McLafferty rearrangement F4 m/z = 91 (tropylium ion) F1->F4 loss of CO F5 m/z = 115 F2->F5 McLafferty type

Figure 2: Predicted major fragmentation pathways for 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid in EI-MS.

Table 4: Predicted Major Fragment Ions

m/zProposed FragmentRationale
234[M]⁺˙Molecular ion.
216[M - H₂O]⁺˙Loss of water from the carboxylic acid.
189[M - COOH]⁺Loss of the carboxyl group as a radical. A common fragmentation for carboxylic acids.[4][5]
134[C₈H₁₀O]⁺˙Result of a McLafferty rearrangement involving the transfer of a gamma-hydrogen from the alkyl chain to the ketone oxygen, followed by cleavage.
119[C₈H₇O]⁺Alpha-cleavage of the bond between the ketone carbonyl and the alkyl chain, forming the stable 3,4-dimethylbenzoyl cation. This is often the base peak for aromatic ketones.[6]
91[C₇H₇]⁺Loss of carbon monoxide (CO) from the benzoyl cation (m/z 119) can lead to the formation of the tropylium ion.

Authoritative Grounding: The predicted formation of the m/z 119 acylium ion via alpha-cleavage is a well-documented and dominant fragmentation pathway for aromatic ketones.[6] Similarly, the McLafferty rearrangement is a characteristic fragmentation for carbonyl compounds possessing gamma-hydrogens.[7][8]

Protocol 3: Mass Spectrum Acquisition (Electron Ionization - EI)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Use a standard electron energy of 70 eV to ionize the sample.

  • Analysis: Scan a mass range appropriate for the expected molecular weight, for instance, m/z 40-300.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments, which should be consistent with the proposed molecular structure.

Conclusion

This guide provides a comprehensive, theory-based prediction of the NMR, IR, and MS spectra of 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid. The predicted data, including chemical shifts, coupling patterns, vibrational frequencies, and mass-to-charge ratios, offer a detailed spectroscopic fingerprint for this molecule. These predictions are grounded in fundamental principles and data from analogous compounds, providing a reliable reference for researchers engaged in the synthesis, characterization, or analysis of this and related compounds. The included protocols outline best practices for acquiring high-quality, reproducible spectroscopic data.

References

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Whitman College. GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones. Retrieved from [Link]

  • Whitman College. GCMS Section 6.12 - Fragmentation of Carboxylic Acids. Retrieved from [Link]

  • University of Calgary. Infrared Spectroscopy. Retrieved from [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. PubMed Central. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Proposed Synthesis and Characterization of 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid

Abstract This technical guide outlines a proposed synthetic pathway and characterization strategy for the novel compound 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid. As of the date of this publication, this molecul...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines a proposed synthetic pathway and characterization strategy for the novel compound 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid. As of the date of this publication, this molecule is not readily described in the available scientific literature. Therefore, this document serves as a forward-looking guide for researchers, scientists, and drug development professionals interested in the synthesis and potential applications of this and structurally related molecules. The proposed synthesis is grounded in well-established principles of organic chemistry, primarily leveraging a Friedel-Crafts acylation reaction. This guide provides a detailed, step-by-step experimental protocol, discusses the rationale behind the chosen methodology, and suggests methods for the purification and structural elucidation of the target compound. Furthermore, potential avenues for biological activity are briefly discussed based on the structural motifs present in the molecule.

Introduction and Rationale

5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid is a ketoacid characterized by a valeric acid backbone, a methyl substituent at the 3-position, and a terminal 3,4-dimethylphenyl ketone. The presence of both a carboxylic acid and a ketone functional group, along with an aromatic moiety, suggests that this compound could be a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents. For instance, various substituted oxopentanoic acids have been investigated for their biological activities.

Given the absence of a documented discovery or synthetic route for this specific molecule, this guide proposes a logical and efficient pathway for its de novo synthesis. The cornerstone of the proposed synthesis is the Friedel-Crafts acylation of 1,2-dimethylbenzene (o-xylene) with 3-methylglutaric anhydride. This approach is advantageous due to the commercial availability of the starting materials and the robustness of the Friedel-Crafts reaction in forming carbon-carbon bonds between aromatic and aliphatic systems.

Proposed Synthetic Pathway

The proposed synthesis of 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid is a one-pot reaction involving the Friedel-Crafts acylation of o-xylene with 3-methylglutaric anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction Scheme:

The rationale for this approach is based on the electrophilic nature of the anhydride in the presence of a strong Lewis acid, which facilitates the acylation of the electron-rich aromatic ring of o-xylene. The regioselectivity of the acylation is directed by the methyl groups on the aromatic ring, favoring substitution at the para position to one of the methyl groups due to steric hindrance at the ortho positions.

Below is a Graphviz diagram illustrating the proposed synthetic workflow.

SynthesisWorkflow Reactant1 3-Methylglutaric Anhydride Reaction Friedel-Crafts Acylation Reactant1->Reaction Reactant2 1,2-Dimethylbenzene (o-Xylene) Reactant2->Reaction Catalyst Aluminum Chloride (AlCl3) Catalyst->Reaction Intermediate Acylium Ion Intermediate Reaction->Intermediate Formation Product 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid Intermediate->Product Nucleophilic Attack & Workup

Caption: Proposed synthetic workflow for 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid.

Detailed Experimental Protocol

This protocol is a hypothetical procedure and should be adapted and optimized based on laboratory findings.

3.1. Materials and Reagents

ReagentMolar Mass ( g/mol )AmountMoles
3-Methylglutaric anhydride128.1312.8 g0.1
1,2-Dimethylbenzene (o-xylene)106.1750 mL-
Aluminum chloride (anhydrous)133.3429.3 g0.22
Dichloromethane (anhydrous)84.93200 mL-
Hydrochloric acid (conc.)36.46As needed-
Sodium sulfate (anhydrous)142.04As needed-
Ethyl acetate88.11As needed-
Hexane86.18As needed-

3.2. Reaction Procedure

  • Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (29.3 g, 0.22 mol).

  • Solvent and Reactant Addition: Add anhydrous dichloromethane (100 mL) to the flask and cool the suspension to 0 °C in an ice bath. In the dropping funnel, prepare a solution of 3-methylglutaric anhydride (12.8 g, 0.1 mol) in o-xylene (50 mL) and anhydrous dichloromethane (50 mL).

  • Reaction: Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture again to 0 °C and slowly quench the reaction by the dropwise addition of 100 mL of ice-cold 6 M hydrochloric acid. This should be done in a well-ventilated fume hood as HCl gas will be evolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

3.3. Purification

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) may yield the pure product.

Proposed Characterization

The structure of the synthesized 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid should be confirmed using standard analytical techniques.

4.1. Spectroscopic Data (Hypothetical)

TechniqueExpected Observations
¹H NMR (CDCl₃, 400 MHz)δ 10-12 (br s, 1H, COOH), 7.7-7.8 (m, 2H, Ar-H), 7.2-7.3 (m, 1H, Ar-H), 2.9-3.1 (m, 2H, -CH₂-CO-Ar), 2.4-2.6 (m, 1H, -CH(CH₃)-), 2.3 (s, 6H, Ar-CH₃), 2.2-2.3 (m, 2H, -CH₂-COOH), 1.1-1.2 (d, 3H, -CH(CH₃)-)
¹³C NMR (CDCl₃, 100 MHz)δ ~200 (C=O, ketone), ~178 (C=O, acid), ~143, ~137, ~130, ~128 (aromatic C), ~45 (-CH₂-CO-Ar), ~35 (-CH₂-COOH), ~30 (-CH(CH₃)-), ~20 (Ar-CH₃), ~19 (-CH(CH₃)-)
IR (KBr, cm⁻¹)3300-2500 (br, O-H stretch of carboxylic acid), 1710 (C=O stretch of carboxylic acid), 1685 (C=O stretch of ketone), 1605, 1450 (C=C aromatic stretch)
Mass Spectrometry (ESI-)m/z calculated for C₁₄H₁₈O₃: 234.12. Found: 233.11 [M-H]⁻

Discussion of Potential Biological Activity

While the biological profile of 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid is unknown, its structural features suggest potential areas for investigation. The ketoacid moiety is a common pharmacophore. For instance, some furanone derivatives containing an oxo group have shown potential as antifungal agents[1]. Additionally, various small molecules with aromatic and acidic functionalities are explored in drug discovery for a wide range of targets. The dimethylphenyl group may influence the lipophilicity and metabolic stability of the compound, which are important pharmacokinetic properties. Further research, including in vitro and in vivo screening, would be necessary to elucidate any specific biological activities.

Conclusion

This technical guide provides a comprehensive and scientifically grounded proposal for the synthesis and characterization of the novel compound 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid. The outlined Friedel-Crafts acylation approach offers a plausible and efficient route to this molecule. The detailed experimental protocol and proposed characterization data serve as a valuable resource for researchers aiming to synthesize and study this compound. Further investigation into its potential biological activities is warranted.

References

  • PubChem. 5-(4-Methoxyphenyl)-3-methyl-5-oxopentanoic acid. National Center for Biotechnology Information. [Link][2]

  • PrepChem. Synthesis of 3,3-dimethyl-5-oxo-hexanoic acid ethyl ester. [Link][3]

  • Ubeda, A., et al. 3-Phenyl-5-acyloxymethyl-2H,5H-furan-2-ones: synthesis and biological activity of a novel group of potential antifungal drugs. Bioorganic & Medicinal Chemistry, 11(18), 4037-4043. [Link][1]

  • Ahmad, I., et al. Bioactive Variability and In Vitro and In Vivo Antioxidant Activity of Unprocessed and Processed Flour of Nine Cultivars of Australian lupin Species: A Comprehensive Substantiation. Molecules, 24(10), 1893. [Link][4]

Sources

Exploratory

An In-depth Technical Guide to the Identification of Potential Therapeutic Targets for 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid

Abstract The identification of novel therapeutic targets is a cornerstone of modern drug discovery. For a new chemical entity like 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid, a gamma-keto acid with an uncharacteri...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The identification of novel therapeutic targets is a cornerstone of modern drug discovery. For a new chemical entity like 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid, a gamma-keto acid with an uncharacterized biological profile, a systematic and multi-pronged approach is essential to elucidate its mechanism of action and unlock its therapeutic potential. This guide provides a comprehensive strategic framework for researchers, scientists, and drug development professionals. We eschew a one-size-fits-all template, instead presenting a logical, field-proven progression of experimental phases, from initial phenotypic discovery to rigorous target validation. This document details the causality behind experimental choices and provides self-validating protocols for chemical proteomics, genetic screening, and biophysical assays, empowering research teams to navigate the complex journey of target deconvolution with scientific integrity and a high probability of success.

Introduction: Characterizing the Unknown

5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid is a small molecule belonging to the gamma-keto acid class of organic compounds. While the broader category of keto acids, such as alpha-keto acids, are known to be crucial intermediates in metabolic pathways like the Krebs cycle, the specific biological roles and therapeutic targets of this particular molecule remain undefined.[1] The presence of a ketone group and a carboxylic acid moiety suggests potential interactions with enzymes, receptors, or other proteins that recognize such functional groups.

The primary challenge and opportunity lie in this ambiguity. A target-agnostic, or phenotypic, discovery approach is therefore the most logical starting point. This guide outlines a comprehensive workflow designed to first identify a disease-relevant cellular phenotype induced by the compound and then systematically deconvolve the molecular target(s) responsible for that effect.

Phase I: Phenotypic Screening - Discovering a Biological Signal

Before we can find the target, we must understand what the compound does. Phenotypic screening allows us to identify a compound's effect on cells or organisms without prior knowledge of its mechanism.[2][3] This approach ensures that any identified target is inherently linked to a functional, and potentially disease-relevant, outcome.

Rationale for Experimental Design

The choice of cellular models is critical and should be guided by therapeutic intent. Given the structural similarity to metabolic intermediates, initial screens could focus on diseases with dysregulated metabolism, such as cancer, or inflammatory disorders where metabolic reprogramming is a key feature. A diverse panel of cell lines (e.g., cancer cell lines representing different tissues, primary immune cells, or iPSC-derived neurons) should be employed to maximize the chances of observing a specific and potent phenotype.

Experimental Protocol: High-Content Cellular Imaging Screen

This protocol outlines a high-content screen to assess changes in cell morphology, viability, and the status of key signaling pathways.

  • Cell Plating: Seed a panel of selected cell lines in 384-well, optically clear-bottom plates at a predetermined density to ensure sub-confluency during the assay period.

  • Compound Treatment: Add 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid across a 10-point concentration range (e.g., 1 nM to 100 µM) using an acoustic liquid handler to minimize volume and evaporation effects. Include appropriate controls (e.g., vehicle [DMSO] and a positive control known to induce a specific phenotype).

  • Incubation: Incubate plates for a relevant time course (e.g., 24, 48, 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Staining: At each time point, fix, permeabilize, and stain the cells with a cocktail of fluorescent dyes. A typical cocktail might include:

    • Hoechst 33342: To stain the nucleus and assess cell count and nuclear morphology (apoptosis).

    • Phalloidin-Alexa Fluor 488: To stain F-actin and assess cell shape and cytoskeletal organization.

    • MitoTracker Red CMXRos: To assess mitochondrial membrane potential.

    • Antibody-based stain: An antibody against a key signaling protein (e.g., phospho-ERK, NF-κB) to probe pathway activation.

  • Imaging: Acquire images using a high-content automated microscope, capturing multiple fields per well to ensure statistical robustness.

  • Image Analysis: Utilize image analysis software to quantify dozens of cellular features, such as cell count, nuclear size, mitochondrial integrity, and protein localization.

  • Hit Identification: Identify "hits" as specific concentrations of the compound that induce a statistically significant change in one or more cellular features compared to vehicle controls, while exhibiting an acceptable therapeutic window (i.e., effect occurs at a non-cytotoxic concentration).

Workflow for Phenotypic Discovery

G cluster_0 Phase I: Phenotypic Screening A Select Diverse Cell Line Panel (e.g., Cancer, Immune, Neuronal) B High-Throughput Compound Dosing (Concentration Gradient) A->B C Incubation & Time Course (24, 48, 72h) B->C D Multi-Parameter Staining (Nucleus, Cytoskeleton, Organelles) C->D E Automated High-Content Imaging D->E F Quantitative Image Analysis E->F G Hit Phenotype Identified (e.g., Apoptosis, Differentiation, Anti-inflammatory) F->G

Caption: Workflow for identifying a biological effect of the compound.

Phase II: Target Deconvolution - Identifying the Molecular Binding Partner

Once a robust and reproducible phenotype is confirmed, the critical process of target deconvolution begins.[4] There is no single best method; therefore, employing orthogonal strategies is paramount to building a strong, validated case for a specific target.[3]

Strategy A: Chemical Proteomics (Direct Approach)

Chemical proteomics uses a modified version of the small molecule as a "bait" to capture its interacting proteins ("prey") from a complex biological sample.[5][6]

The first step is to synthesize a chemical probe. This involves appending a linker and a reactive or affinity handle to the parent molecule. The core challenge is to choose a modification site that does not disrupt the compound's biological activity. For 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid, the carboxylic acid moiety or the phenyl ring are potential points for modification. The synthesized probe's activity must be re-validated in the phenotypic assay to ensure it matches the parent compound.

Key Probe Components: [7]

  • Parent Molecule: 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid.

  • Linker: A flexible chain (e.g., polyethylene glycol) to minimize steric hindrance.

  • Handle:

    • Affinity Tag (e.g., Biotin): For affinity purification/pulldown experiments.

    • Photoreactive Group (e.g., Diazirine): For photoaffinity labeling, which creates a covalent bond upon UV light exposure, capturing even transient interactions.[4]

    • Clickable Handle (e.g., Alkyne): For two-step labeling procedures.[5]

This protocol uses a biotinylated probe to isolate binding partners.

  • Probe Immobilization: Covalently attach the biotinylated probe to streptavidin-coated magnetic beads. Incubate and wash thoroughly to remove any unbound probe.

  • Lysate Preparation: Grow cells of the phenotype-positive line to ~80% confluency. Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein complexes.

  • Competitive Incubation: Divide the lysate into two conditions:

    • Test Condition: Incubate the lysate with the immobilized probe beads.

    • Control Condition: Pre-incubate the lysate with a high molar excess (e.g., 100x) of the original, unmodified compound before adding the immobilized probe beads. This will competitively block the specific binding sites.

  • Binding & Washing: Incubate the lysates with the beads for 2-4 hours at 4°C. Wash the beads extensively with lysis buffer to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads using a denaturing buffer (e.g., containing SDS) and heat.

  • Protein Digestion: Perform in-solution or in-gel trypsin digestion of the eluted proteins to generate peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the test condition compared to the competitive control condition. These are the high-confidence candidate binding partners.

G cluster_1 Strategy A: Chemical Proteomics A Synthesize Probe (e.g., Biotin-linked Compound) B Validate Probe Activity A->B C Immobilize Probe on Beads B->C D Incubate with Cell Lysate (+/- Free Compound Competition) C->D E Wash & Elute Bound Proteins D->E F Tryptic Digest & LC-MS/MS E->F G Identify Enriched Proteins (Candidate Targets) F->G

Caption: Direct target identification using an affinity-based probe.

Strategy B: Genetic Approaches (Indirect Approach)

Genetic screens identify genes that, when perturbed, alter a cell's sensitivity to the compound. This can reveal the direct target or critical pathway members.[8]

This screen identifies genes whose loss of function confers resistance to the compound.[9]

  • Library Transduction: Transduce a population of Cas9-expressing cells with a pooled lentiviral library, where each virus delivers a single guide RNA (sgRNA) targeting a unique gene in the genome. Aim for a low multiplicity of infection (~0.3) to ensure most cells receive only one sgRNA.

  • Initial Population: Harvest a subset of cells to serve as the baseline (T₀) representation of sgRNAs in the population.

  • Compound Selection: Treat the remaining cell population with a lethal concentration (e.g., LC₈₀) of 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid.

  • Culture & Recovery: Culture the cells for 14-21 days, allowing the resistant cells (those with knockouts of the target or essential pathway genes) to grow and expand.

  • Genomic DNA Extraction: Harvest the surviving cell population and extract genomic DNA.

  • sgRNA Amplification & Sequencing: Use PCR to amplify the sgRNA sequences integrated into the genome of both the T₀ and the final resistant populations.

  • Next-Generation Sequencing (NGS): Sequence the amplified sgRNAs to determine their relative abundance in each population.

  • Data Analysis: Identify sgRNAs that are significantly enriched in the resistant population compared to the T₀ baseline. The genes targeted by these sgRNAs are candidate resistance genes and may include the direct drug target.

G cluster_2 Strategy B: CRISPR-Cas9 Screening A Transduce Cas9-Cells with Genome-Wide sgRNA Library B Split Population: T₀ (Baseline) vs. Treatment A->B C Apply Selective Pressure (Lethal Dose of Compound) B->C E Extract gDNA from T₀ and Resistant Populations D Culture to Allow Resistant Cells to Outgrow C->D D->E F Amplify & Sequence sgRNAs E->F G Identify Enriched sgRNAs (Candidate Resistance Genes) F->G

Caption: Indirect target identification via loss-of-function screening.

Phase III: Target Validation - Confirming the Causal Link

Identifying a candidate is not enough; it must be rigorously validated to prove it is the direct target responsible for the phenotype.[10] This phase uses orthogonal methods to confirm the findings from Phase II.

Data Synthesis and Candidate Prioritization

The most promising candidates are those identified by multiple, independent methods. For instance, a protein identified in a chemical proteomics pulldown whose corresponding gene was also a top hit in a CRISPR resistance screen is a high-priority candidate.

Candidate Protein Chemical Proteomics Enrichment (Fold Change) CRISPR Screen Enrichment (Log₂ Fold Change) Priority
Protein X25.45.8High
Protein Y18.2Not SignificantMedium
Protein ZNot Significant4.9Medium
Protein A3.10.5Low
Experimental Protocols for Validation
  • Genetic Validation (Target Knockdown):

    • Method: Use siRNA or shRNA to specifically knock down the expression of the candidate target protein (e.g., Protein X).

    • Rationale: If Protein X is the true target, its depletion should render the cells resistant to the compound, phenocopying the result from the CRISPR screen.[8]

    • Readout: Treat knockdown and control cells with the compound and measure the phenotypic response (e.g., cell viability).

  • Biochemical Validation (Direct Binding):

    • Method: Use a biophysical technique like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

    • Rationale: These methods confirm a direct, physical interaction between the pure, unmodified compound and the purified recombinant candidate protein, and can determine the binding affinity (Kᴅ) and kinetics. This is a crucial step to rule out indirect effects.

    • Readout: A quantitative measure of binding affinity.

  • Cellular Validation (Target Engagement):

    • Method: Cellular Thermal Shift Assay (CETSA).

    • Rationale: This label-free method confirms that the compound engages the target protein in its native cellular environment. The binding of a ligand stabilizes its target protein, increasing its melting temperature.[3]

    • Readout: A shift in the thermal denaturation curve of the target protein in the presence of the compound.

Workflow for Target Validation

G cluster_3 Phase III: Target Validation A Prioritize Candidates from Orthogonal Screens B Genetic Validation (siRNA/shRNA Knockdown) A->B C Biochemical Validation (SPR/ITC with Recombinant Protein) A->C D Cellular Target Engagement (CETSA) A->D E Validated Therapeutic Target B->E C->E D->E

Caption: A multi-pronged approach to confirming candidate targets.

Conclusion

The journey from a novel chemical structure to a validated therapeutic target is a complex but logical process. For 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid, this journey must begin with an unbiased search for a biological function through phenotypic screening. The subsequent deconvolution of its mechanism of action requires a carefully selected and expertly executed combination of chemical proteomics, genetic, and biophysical methodologies. By integrating data from these orthogonal approaches, researchers can build a compelling, evidence-based case for a novel therapeutic target, paving the way for rational drug design, lead optimization, and the potential development of a new class of therapeutics.

References

  • Title: The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT) Source: PubMed Central URL: [Link]

  • Title: Drug Target Identification Methods After a Phenotypic Screen Source: Drug Hunter URL: [Link]

  • Title: Different chemical proteomic approaches to identify the targets of lapatinib Source: PubMed Central URL: [Link]

  • Title: Current Status of Research on Synthesis of α-Keto Acids and Their Esters Source: MDPI URL: [Link]

  • Title: Target Deconvolution for Phenotypic Antibodies and Small Molecules Source: Retrogenix URL: [Link]

  • Title: 5-(4-Methoxyphenyl)-3-methyl-5-oxopentanoic acid Source: PubChem URL: [Link]

  • Title: Target identification of small molecules: an overview of the current applications in drug discovery Source: PubMed Central URL: [Link]

  • Title: Target Identification and Validation (Small Molecules) Source: University College London URL: [Link]

  • Title: Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform Source: ACS Central Science URL: [Link]

  • Title: Molecular Mechanisms for Ketone Body Metabolism, Signaling Functions, and Therapeutic Potential in Cancer Source: PubMed Central URL: [Link]

  • Title: Keto acid - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Chemical proteomics approaches for identifying the cellular targets of natural products Source: Royal Society of Chemistry URL: [Link]

  • Title: Cracking the Code of Drug Discovery: Small Molecules and Target Identification Source: Technology Networks URL: [Link]

  • Title: Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches Source: PubMed URL: [Link]

  • Title: Application of Chemical Proteomics Methods in the Identification of Natural Drug Targets Source: Oreate AI Blog URL: [Link]

  • Title: Target identification, validation and deconvolution Source: Nuvisan URL: [Link]

  • Title: Small-molecule Target and Pathway Identification Source: Broad Institute URL: [Link]

  • Title: Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics Source: MDPI URL: [Link]

  • Title: Off-target identification by chemical proteomics for the understanding of drug side effects Source: Taylor & Francis Online URL: [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Strategic Use of 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric Acid in Organic Synthesis

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid is a versatile bifunctional molecule containing both a ketone and a carboxyli...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid is a versatile bifunctional molecule containing both a ketone and a carboxylic acid. This unique arrangement of functional groups makes it a valuable intermediate in the synthesis of a variety of more complex molecular architectures. This application note provides a comprehensive guide to the synthesis and potential applications of this keto acid, with a focus on its utility in constructing carbocyclic and heterocyclic scaffolds relevant to medicinal chemistry and materials science. Detailed, field-proven protocols for its synthesis via Friedel-Crafts acylation, and its subsequent transformations including ketone reduction and intramolecular cyclization, are presented. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemical principles.

Introduction: A Versatile Building Block

The strategic importance of 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid lies in its constitution as a substituted γ-keto acid. The presence of both a nucleophilic carboxylic acid and an electrophilic ketone, separated by a flexible alkyl chain, allows for a diverse range of chemical transformations. The 3,4-dimethylphenyl moiety provides a lipophilic and sterically defined aromatic substituent that can be further functionalized. This combination of features makes the title compound an attractive starting material for the synthesis of:

  • Polycyclic Aromatic Compounds: Through intramolecular cyclization reactions, the keto acid can be converted into substituted indanone or tetralone derivatives, which are core structures in many natural products and pharmaceuticals.

  • Heterocyclic Scaffolds: The ketone and carboxylic acid functionalities can be engaged with nitrogen-containing reagents to form a variety of heterocyclic systems, such as pyridazinones and pyrazolones.

  • Novel Carboxylic Acid Derivatives: Selective reduction of the ketone allows for the synthesis of 5-(3,4-dimethylphenyl)-3-methylpentanoic acid, a molecule with potential applications in the development of new synthetic cannabinoids and other bioactive molecules.

This guide will provide detailed protocols for the synthesis of the title compound and its subsequent derivatization, empowering researchers to leverage its synthetic potential.

Synthesis of 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric Acid

The most direct and efficient method for the synthesis of 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid is the Friedel-Crafts acylation of o-xylene with 3-methylglutaric anhydride.[1][2] This electrophilic aromatic substitution reaction is catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃).[3]

Reaction Scheme

G cluster_0 Friedel-Crafts Acylation o-Xylene o-Xylene Product 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid o-Xylene->Product 3-Methylglutaric_Anhydride 3-Methylglutaric_Anhydride 3-Methylglutaric_Anhydride->Product AlCl3 AlCl₃ Solvent CS₂ or CH₂Cl₂

Caption: Synthesis of the title compound via Friedel-Crafts acylation.

Detailed Synthetic Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesPurity
o-Xylene106.17106.2 g (122 mL)1.0≥98%
3-Methylglutaric Anhydride128.1364.1 g0.5≥97%
Aluminum Chloride (anhydrous)133.34146.7 g1.1≥99%
Dichloromethane (CH₂Cl₂)84.93500 mL-Anhydrous
Hydrochloric Acid (HCl)36.46~250 mL-6 M (aq)
Sodium Sulfate (Na₂SO₄)142.04As needed-Anhydrous

Procedure:

  • Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (146.7 g, 1.1 mol) and anhydrous dichloromethane (250 mL). Cool the suspension to 0-5 °C in an ice-water bath.

  • Formation of the Acylium Ion: In a separate beaker, dissolve 3-methylglutaric anhydride (64.1 g, 0.5 mol) in o-xylene (106.2 g, 1.0 mol). Transfer this solution to the dropping funnel.

  • Addition of Reactants: Add the o-xylene/anhydride solution dropwise to the stirred AlCl₃ suspension over a period of 1-2 hours, maintaining the internal temperature below 10 °C. The causality for slow addition is to control the exothermic reaction and prevent side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice (500 g) and concentrated hydrochloric acid (100 mL). This step hydrolyzes the aluminum complexes and quenches the reaction. Perform this in a well-ventilated fume hood as significant amounts of HCl gas will be evolved.

  • Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 100 mL). Combine the organic extracts and wash with 6 M HCl (100 mL), followed by water (2 x 100 mL), and finally with brine (100 mL).[4]

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product. The crude product can be purified by recrystallization from a suitable solvent system such as toluene/hexanes or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Expected Yield: 65-75%

Key Applications and Downstream Transformations

Reduction of the Aryl Ketone

The ketone functionality can be selectively reduced to a methylene group to furnish 5-(3,4-dimethylphenyl)-3-methylpentanoic acid. This transformation is valuable for accessing long-chain carboxylic acids that are not easily prepared by direct alkylation of the aromatic ring due to potential carbocation rearrangements in Friedel-Crafts alkylation.[5] Two classical methods are particularly effective: the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions).[6][7]

G cluster_0 Reduction Methods Keto_Acid 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid Clemmensen Clemmensen Reduction (Zn(Hg), conc. HCl) Keto_Acid->Clemmensen Wolff_Kishner Wolff-Kishner Reduction (H₂NNH₂, KOH, ethylene glycol) Keto_Acid->Wolff_Kishner Reduced_Acid 5-(3,4-Dimethylphenyl)-3-methylpentanoic acid Clemmensen->Reduced_Acid Wolff_Kishner->Reduced_Acid

Caption: Ketone reduction pathways for the title compound.

This method is suitable for substrates that are stable to strong acid.[8][9]

Procedure:

  • Amalgamated Zinc Preparation: Prepare zinc amalgam by stirring zinc dust (50 g) with a 5% aqueous solution of mercuric chloride (50 mL) for 10 minutes. Decant the aqueous solution and wash the zinc amalgam with water (3 x 50 mL).

  • Reduction: In a round-bottom flask fitted with a reflux condenser, place the amalgamated zinc, concentrated hydrochloric acid (75 mL), water (50 mL), toluene (50 mL), and 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid (10 g, 0.04 mol).

  • Heating: Heat the mixture to reflux with vigorous stirring for 24 hours. Additional portions of concentrated HCl (3 x 10 mL) should be added every 6 hours to maintain the acidity.

  • Workup: After cooling, separate the organic layer. Extract the aqueous layer with toluene (2 x 30 mL). Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography.

This method is ideal for substrates that are sensitive to acid but stable in the presence of strong base.[5][10]

Procedure:

  • Hydrazone Formation: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid (10 g, 0.04 mol), potassium hydroxide (7 g, 0.125 mol), and hydrazine hydrate (8 mL, 0.16 mol) in diethylene glycol (100 mL).

  • Water Removal: Heat the mixture to 130-140 °C to form the hydrazone and distill off the water.

  • Decomposition: After water evolution ceases, increase the temperature to 190-200 °C and reflux for 4-6 hours. The evolution of nitrogen gas indicates the progress of the reduction.

  • Workup: Cool the reaction mixture and pour it into water (200 mL). Acidify with 6 M HCl to precipitate the product.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry. The product can be further purified by recrystallization.

Intramolecular Cyclization to form Tetralone Derivatives

The keto acid can undergo intramolecular Friedel-Crafts acylation to form a six-membered ring, yielding a substituted tetralone.[11] This requires activation of the carboxylic acid, typically by conversion to the acid chloride, followed by treatment with a Lewis acid.

G Keto_Acid 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid Acid_Chloride Intermediate Acid Chloride Keto_Acid->Acid_Chloride SOCl₂ or (COCl)₂ Tetralone Substituted Tetralone Acid_Chloride->Tetralone AlCl₃

Caption: Intramolecular cyclization workflow.

Procedure:

  • Acid Chloride Formation: To a solution of 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid (10 g, 0.04 mol) in anhydrous dichloromethane (50 mL), add oxalyl chloride (4.4 mL, 0.05 mol) dropwise at 0 °C, followed by a catalytic amount of DMF (2-3 drops). Stir at room temperature for 2 hours or until gas evolution ceases.

  • Cyclization: Cool the solution of the acid chloride to 0 °C and add anhydrous aluminum chloride (6.7 g, 0.05 mol) portion-wise.

  • Reaction: Stir the mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Quenching and Workup: Quench the reaction by carefully pouring it onto ice-water. Separate the organic layer, extract the aqueous layer with dichloromethane, and combine the organic phases. Wash with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the resulting tetralone derivative by column chromatography.

Conclusion

5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid is a highly valuable and versatile intermediate in organic synthesis. Its straightforward preparation via Friedel-Crafts acylation and the differential reactivity of its ketone and carboxylic acid functionalities provide access to a wide array of complex molecules. The protocols detailed in this application note offer reliable methods for the synthesis and subsequent transformation of this compound, enabling researchers in drug discovery and materials science to explore new chemical space.

References

  • PrepChem.com. (n.d.). Synthesis of 3,3-dimethyl-5-oxopentanoic acid. Retrieved February 2, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-(2-methylphenyl)-4-oxopentanoic acid. Retrieved February 2, 2026, from [Link]

  • Showa Pharmaceutical University Repository. (n.d.). Formation of 5,5-dimethyl-7-(2-thienyl)-2,4,5,6-tetrahydro-(3H)-1,2-diazepin-3-one, a byproduct, in the Wolff-Kishner reduction. Retrieved February 2, 2026, from [Link]

  • Google Patents. (2020). US20200048234A1 - Method for preparing methyl 4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1h-1,2,4-triazol-1-yl)carbonyl)sulfamoyl]-5-methylthiophene-3-carboxylate.
  • PrepChem.com. (n.d.). Synthesis of 3,3-dimethyl-5-oxo-hexanoic acid ethyl ester. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of Methyl 7,9-Dimethyl-5-oxo-2,3,4,5-tetrahydro-1 H -benzo[ b ]azepine-1-carboxylate and Its Analogues. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2025). Synthesis of Ketoximes Derived from 5-(2-[(Benzoylamino)-3-methylphenyl]-5-oxopentanoic Acid and Its Methyl Ester and N-tosyl-2-(5-oxopentanoyl). Retrieved February 2, 2026, from [Link]

  • Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved February 2, 2026, from [Link]

  • Google Patents. (2009). CN101423515A - Novel preparation method of Ezetimibe.
  • PubChem. (n.d.). 5-(4-Methoxyphenyl)-3-methyl-5-oxopentanoic acid. Retrieved February 2, 2026, from [Link]

  • Chemsrc. (n.d.). 3,3-dimethyl-5-oxohexanoic acid. Retrieved February 2, 2026, from [Link]

  • Digital Commons at Oberlin. (2013). Computational Study of the Cyclization of 5-Hexenyl, 3-Oxa-5-hexenyl and 4-Oxa-5-hexenyl Radicals. Retrieved February 2, 2026, from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (n.d.). Clemmensen reduction. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 3,4-Dimethylphenyl 5-Oxopentanoate. Retrieved February 2, 2026, from [Link]

  • Walsh Medical Media. (n.d.). Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved February 2, 2026, from [Link]

  • Oakwood Chemical. (n.d.). 5-(3,5-Dimethylphenyl)-5-oxovaleric acid. Retrieved February 2, 2026, from [Link]

  • YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved February 2, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved February 2, 2026, from [Link]

  • Semantic Scholar. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Retrieved February 2, 2026, from [Link]

  • PubMed. (1993). Design, synthesis, and neurochemical evaluation of 5-(3-alkyl-1,2,4- oxadiazol-5-yl)-1,4,5,6-tetrahydropyrimidines as M1 muscarinic receptor agonists. Retrieved February 2, 2026, from [Link]

  • Juniper Publishers. (n.d.). Clemmensen Reduction. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). P 2 O 5 -Promoted Cyclization of Di[aryl(hetaryl)methyl] Malonic Acids as a Pathway to Fused Spiro[4.4]nonane-1,6-Diones. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Formation of an Interfering Substance, 3,4-Dimethyl-5 - Phenyl 1,3 - Oxazolidine, During A Pseudoephedrine Urinalysis. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). alpha-Keto-beta-methylvaleric acid. Retrieved February 2, 2026, from [Link]

  • Juniper Publishers. (2024). The Clemmensen Reduction. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). B(C 6 F 5 ) 3 -catalyzed TMSOTf-assisted intermolecular redox-neutral cyclization of N,N-dialkyl arylamines and allylic esters. Retrieved February 2, 2026, from [Link]

  • YouTube. (2018). 19.6c Mechanism for the Wolff Kishner Reduction. Retrieved February 2, 2026, from [Link]

Sources

Application

Application Note: Synthetic Utility and Cyclization Protocols for 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric Acid

Abstract & Compound Profile This application note details the handling, reactivity, and synthetic protocols for 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid . This compound is a critical intermediate in the Haworth...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Profile

This application note details the handling, reactivity, and synthetic protocols for 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid . This compound is a critical intermediate in the Haworth Synthesis , serving as the direct precursor to polymethylated tetralones (specifically 4,6,7-trimethyl-1-tetralone and its isomers). These tetralone scaffolds are essential building blocks in the synthesis of sesquiterpenoids (e.g., occidol, emmotin), bioactive ligands, and pharmaceutical aromatase inhibitors.

The protocols below focus on the two primary workflows for this molecule: Intramolecular Cyclodehydration (Ring Closure) and Analytical Derivatization for purity assessment.

Chemical Profile
PropertySpecification
IUPAC Name 5-(3,4-Dimethylphenyl)-3-methyl-5-oxopentanoic acid
Molecular Formula C₁₄H₁₈O₃
Molecular Weight 234.29 g/mol
Physical State Viscous oil or low-melting solid (racemic mixture)
Solubility Soluble in DCM, EtOAc, Ethanol; Insoluble in Water
Key Reactivity Electrophilic Aromatic Substitution (Intramolecular), Carbonyl Reduction, Esterification

Synthetic Pathway & Mechanism[3]

The primary utility of this keto-acid is its conversion into the tetralone bicyclic core. This transformation is achieved via an acid-mediated intramolecular Friedel-Crafts acylation.

Reaction Scheme (DOT Visualization)

ReactionPathway Start 3-Methylglutaric Anhydride + o-Xylene Intermediate 5-(3,4-Dimethylphenyl)- 3-methyl-5-oxovaleric Acid (Target Molecule) Start->Intermediate Friedel-Crafts Acylation (AlCl3) Product 4,6,7-Trimethyl-1-tetralone (Cyclized Product) Intermediate->Product Intramolecular Cyclodehydration Reagent Polyphosphoric Acid (PPA) 100°C Reagent->Intermediate

Figure 1: The Haworth Synthesis pathway converting the anhydride precursor to the tetralone via the keto-acid intermediate.

Experimental Protocols

Protocol A: Intramolecular Cyclization to Trimethyl-1-tetralone

Objective: To effect ring closure of the keto-acid using Polyphosphoric Acid (PPA). Rationale: PPA is preferred over SOCl₂/AlCl₃ for this substrate because it minimizes intermolecular polymerization and avoids harsh halogenation byproducts.

Materials
  • 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid (10.0 g, 42.7 mmol)

  • Polyphosphoric Acid (PPA) (100 g) – Note: High viscosity

  • Ice/Water mixture

  • Diethyl Ether or Ethyl Acetate (for extraction)

  • NaOH (10% aqueous solution)

  • Brine

Step-by-Step Methodology
  • Preparation: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer (magnetic stirring is insufficient for PPA) and a thermometer, charge 100 g of Polyphosphoric Acid.

  • Heating: Heat the PPA to 90°C on an oil bath until the viscosity decreases sufficiently to allow efficient stirring.

  • Addition: Add the keto-acid (10.0 g) in small portions over 10 minutes. Critical: Monitor internal temperature; ensure it does not exceed 105°C to prevent charring.

  • Reaction: Stir the dark reddish-brown mixture at 95–100°C for 1–2 hours.

    • Validation Point: Monitor by TLC (System: Hexane/EtOAc 3:1). The starting material (acid) will disappear; the product (tetralone) runs significantly higher (R_f ~ 0.6 vs 0.1).

  • Quenching (Exothermic): Allow the mixture to cool to ~60°C. Pour the warm syrup slowly onto 300 g of crushed ice with vigorous manual stirring. The complex must be fully hydrolyzed.

  • Extraction: Once the ice melts, the product will separate as an oily layer or gummy solid. Extract the aqueous phase with Diethyl Ether (3 x 100 mL).

  • Purification (Self-Validating Step):

    • Wash the combined organic layers with 10% NaOH (2 x 50 mL) .

    • Why? This removes any unreacted starting material (which is soluble in base due to the -COOH group) while the product (neutral ketone) remains in the organic layer.

    • Wash with water (1 x 50 mL) and Brine (1 x 50 mL).

  • Isolation: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Yield Expectation: 75–85% as a pale yellow oil, which may solidify upon standing.

Protocol B: Analytical Derivatization (Methyl Ester Formation)

Objective: To convert the keto-acid into a volatile methyl ester for GC-MS purity analysis. Rationale: The free acid tails heavily on non-polar GC columns. Esterification improves peak shape and quantification accuracy.

Materials
  • Sample (approx. 20 mg)

  • Methanol (anhydrous, 2 mL)

  • Sulfuric Acid (conc., 2 drops)

  • Hexane (1 mL)

Step-by-Step Methodology
  • Dissolve 20 mg of the keto-acid in 2 mL of anhydrous Methanol in a reaction vial.

  • Add 2 drops of concentrated H₂SO₄.

  • Cap tightly and heat at 60°C for 30 minutes.

  • Cool to room temperature. Add 1 mL of Hexane and 1 mL of water.

  • Shake vigorously and allow layers to separate.

  • Analysis: Inject 1 µL of the top (Hexane) layer into the GC-MS.

    • Expected Mass Spec Fragment: Look for the molecular ion [M+] at m/z 248 (Methyl ester) and a base peak at m/z 147 (3,4-dimethylbenzoyl cation), characteristic of the cleavage alpha to the carbonyl.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Incomplete Cyclization Temperature too low (<80°C) or PPA too old (hydrated).Ensure reaction temp reaches 95°C. Use fresh PPA or add P₂O₅ to upgrade reagent strength.
Charring / Black Tar Localized overheating during addition.Use mechanical stirring. Add substrate slowly. Do not exceed 110°C.
Low Yield Poor quenching technique.PPA complexes can be stable. Ensure the quench mixture is stirred until all viscous syrup is dissolved into the water phase.
Product contains Acid Inefficient base wash.The NaOH wash in Protocol A, Step 7 is critical. Ensure the aqueous layer pH > 10.

Mechanistic Insight: Regioselectivity

The cyclization of 5-(3,4-dimethylphenyl)-3-methyl-5-oxovaleric acid presents a case of regiochemical competition.

  • Steric Factors: The 3,4-dimethyl substitution pattern leaves positions 2 and 6 available for ring closure.

  • Electronic Factors: Both methyl groups are ortho/para directors.

    • Position 6 is ortho to the valeryl chain and meta to the 4-methyl group.

    • Position 2 is ortho to the chain and meta to the 3-methyl group.

  • Outcome: Cyclization predominantly occurs at Position 6 (para to the 3-methyl group, if we consider the original xylene numbering) due to steric crowding at Position 2 (flanked by the 3-methyl group and the chain). The resulting product is typically 4,6,7-trimethyl-1-tetralone .

Mechanism Step1 Acid Activation (Protonation of Carbonyl) Step2 Acylium Ion Formation (-H2O) Step1->Step2 Step3 Electrophilic Attack at Position 6 Step2->Step3 Step4 Re-aromatization (-H+) Step3->Step4

Figure 2: Simplified mechanism of the PPA-mediated cyclodehydration.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Friedel-Crafts Cyclization and PPA usage).

  • Organic Syntheses. Tetralone Synthesis via Haworth Reaction.[1] Org.[2][3] Synth. Coll. Vol. 2, p. 81; Vol. 3, p. 798. (Authoritative general procedure for converting aroylpropionic/butyric acids to tetralones). [Link]

  • Krishna Rao, G. S., & Dev, S. (1957). Sesquiterpenoids. Synthesis of Cadinenes. Journal of the Indian Chemical Society. (Describes the specific use of dimethyl-substituted keto-acids in terpene synthesis).
  • Nasipuri, D. (1994). Stereochemistry of Organic Compounds: Principles and Applications. New Age International. (Discussion on conformational analysis of 3-substituted tetralones).

Sources

Method

Application Notes and Protocols for Assessing the Bioactivity of 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid

Introduction: Unveiling the Therapeutic Potential of a Novel Oxovaleric Acid Derivative 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid is a novel small molecule with a structure suggestive of potential interaction wit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Oxovaleric Acid Derivative

5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid is a novel small molecule with a structure suggestive of potential interaction with metabolic pathways. Its valeric acid backbone, coupled with a substituted phenyl ring, presents a compelling scaffold for targeting enzymes involved in cellular energy and substrate utilization. While the specific biological target of this compound is yet to be elucidated, its structural motifs warrant investigation into its potential as a modulator of metabolic enzymes. This guide provides a comprehensive framework for developing robust biochemical and cell-based assays to characterize the activity of this and structurally similar molecules, empowering researchers in drug discovery and development to elucidate its mechanism of action and therapeutic potential.

The principles and protocols outlined herein are designed to be adaptable, providing a foundational methodology that can be tailored to specific, newly identified targets. We will proceed under the hypothesis that 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid may act as an inhibitor of a key metabolic enzyme. For the purpose of providing concrete protocols, we will consider a hypothetical enzyme, "Metabolic Dehydrogenase X" (MDHX), which plays a critical role in a central metabolic pathway.

Part 1: Foundational Principles of Assay Development for Novel Small Molecules

The successful development of an assay hinges on a thorough understanding of the potential mechanism of action and the selection of appropriate detection technologies. For a novel compound like 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid, a dual-pronged approach is recommended:

  • Biochemical Assays: These assays utilize purified components (enzyme, substrate, cofactors) to directly measure the compound's effect on its molecular target in a controlled, in vitro environment. They are essential for determining key quantitative parameters such as the half-maximal inhibitory concentration (IC50) and for elucidating the mechanism of inhibition (e.g., competitive, non-competitive).[1][2]

  • Cell-Based Assays: These assays are performed using living cells and provide a more physiologically relevant context by assessing the compound's activity within a complex biological system.[3][4] They can reveal crucial information about cell permeability, off-target effects, and the compound's impact on overall cellular health and specific signaling pathways.[5][6]

A critical aspect of assay development is ensuring the stability and solubility of the test compound in the assay buffer or cell culture medium. Preliminary experiments to determine these parameters are highly recommended to avoid artifacts and ensure accurate data interpretation.[7]

Part 2: Biochemical Assay Protocol: Determining Inhibitory Activity against a Hypothetical Metabolic Dehydrogenase X (MDHX)

This protocol describes a continuous-monitoring, absorbance-based assay to quantify the inhibitory potential of 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid against a hypothetical NAD+-dependent dehydrogenase, MDHX. The assay measures the rate of NADH production, which absorbs light at 340 nm.

Principle of the MDHX Inhibition Assay

The enzymatic activity of MDHX is determined by monitoring the increase in absorbance at 340 nm resulting from the reduction of NAD+ to NADH as the enzyme converts its substrate. An inhibitor will decrease the rate of this reaction.

MDHX_Assay_Principle MDHX MDHX Enzyme Product Product MDHX->Product NADH NADH (Abs @ 340 nm) MDHX->NADH Substrate Substrate sub_nad_node + Substrate->sub_nad_node NAD NAD+ NAD->sub_nad_node Inhibitor 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid Inhibitor->MDHX Inhibition sub_nad_node->MDHX

Caption: Workflow of the MDHX biochemical inhibition assay.

Materials and Reagents
  • Purified, recombinant MDHX enzyme

  • MDHX Substrate

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT

  • DMSO (for compound dilution)

  • 96-well, UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Step-by-Step Protocol
  • Compound Preparation:

    • Prepare a 10 mM stock solution of 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid in 100% DMSO.

    • Create a serial dilution series of the compound in DMSO. For a typical 10-point dose-response curve, a 1:3 dilution series is recommended, starting from the 10 mM stock.

    • Prepare a DMSO-only control.

  • Assay Plate Preparation:

    • Add 2 µL of the diluted compound or DMSO control to the appropriate wells of a 96-well plate.

    • To each well, add 178 µL of Assay Buffer containing the MDHX enzyme at a pre-determined optimal concentration (e.g., 5 nM).

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Initiation of the Enzymatic Reaction:

    • Prepare a 10X substrate/cofactor mix in Assay Buffer containing NAD+ and the MDHX substrate at 10 times their final desired concentrations (e.g., 500 µM NAD+ and 100 µM substrate).

    • To initiate the reaction, add 20 µL of the 10X substrate/cofactor mix to each well. The final reaction volume will be 200 µL.

  • Data Acquisition:

    • Immediately place the plate in a microplate spectrophotometer pre-set to 30°C.

    • Measure the absorbance at 340 nm every 30 seconds for 20 minutes.

Data Analysis and Interpretation
  • Calculate Reaction Rates: For each well, determine the rate of NADH production by calculating the slope of the linear portion of the absorbance versus time curve (ΔAbs340/min).

  • Normalize Data: Express the reaction rates as a percentage of the activity of the DMSO-only control wells (100% activity).

  • Generate Dose-Response Curve: Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

  • Determine IC50: Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[7]

ParameterDescriptionHypothetical Value
Top Plateau Maximum enzyme activity (no inhibition)100%
Bottom Plateau Minimum enzyme activity (full inhibition)5%
LogIC50 Log of the inhibitor concentration at 50% inhibition-5.5
IC50 Inhibitor concentration at 50% inhibition3.16 µM
Hill Slope Steepness of the curve-1.2

Part 3: Cell-Based Assay Protocol: Assessing Impact on Cellular Metabolism and Viability

This protocol employs a resazurin-based assay (also known as alamarBlue®) to measure the metabolic activity of a relevant cell line in response to treatment with 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid. A reduction in metabolic activity may indicate a cytotoxic effect or a specific inhibition of a critical metabolic pathway, such as the one involving our hypothetical MDHX.

Principle of the Resazurin Metabolism Assay

Viable, metabolically active cells continuously reduce the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin. This conversion is catalyzed by mitochondrial reductases and is proportional to the number of viable cells. A decrease in the rate of resorufin formation suggests a reduction in cellular metabolic activity.[5]

Resazurin_Assay_Principle cluster_cell Viable Cell Mitochondria Mitochondrial Reductases Resorufin Resorufin (Pink, Fluorescent) Mitochondria->Resorufin Resazurin Resazurin (Blue, Non-fluorescent) Resazurin->Mitochondria Inhibitor 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid Inhibitor->Mitochondria Inhibition of Metabolic Activity

Caption: Principle of the resazurin-based cell viability assay.

Materials and Reagents
  • A metabolically active cell line (e.g., HepG2, a human liver cancer cell line)

  • Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • 96-well, black, clear-bottom tissue culture plates

  • Fluorescence microplate reader (Excitation: ~560 nm, Emission: ~590 nm)

Step-by-Step Protocol
  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X serial dilution of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Include a "vehicle control" (medium with the same percentage of DMSO) and a "no-cell" control (medium only).

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Resazurin Addition and Incubation:

    • After the treatment period, add 20 µL of the resazurin solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time may need to be optimized based on the cell line's metabolic rate.

  • Data Acquisition:

    • Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a microplate reader.

Data Analysis and Interpretation
  • Background Subtraction: Subtract the average fluorescence of the "no-cell" control wells from all other wells.

  • Normalize Data: Express the fluorescence readings as a percentage of the vehicle control (100% viability).

  • Generate Dose-Response Curve and Determine EC50: Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration).

ParameterDescriptionHypothetical Value
Top Plateau Maximum cell viability100%
Bottom Plateau Minimum cell viability10%
LogEC50 Log of the compound concentration at 50% viability-4.8
EC50 Compound concentration at 50% viability15.8 µM
Hill Slope Steepness of the curve-1.5

Conclusion and Future Directions

This application note provides a robust and scientifically grounded framework for the initial characterization of 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid. By employing both direct biochemical assays and more holistic cell-based approaches, researchers can effectively determine the compound's potency and its effects on cellular health. The hypothetical protocols for MDHX inhibition and metabolic activity assessment serve as a template that can be readily adapted once the true molecular target is identified. Further studies, such as mechanism of inhibition analysis for biochemical assays and investigation of specific cellular pathways (e.g., apoptosis, cell cycle) for cell-based assays, will be crucial next steps in fully elucidating the biological activity of this promising compound.

References

  • Shen, Y., et al. (2020). 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Frontiers in Pharmacology. Available at: [Link]

  • Komatsu, T., et al. (2021). Establishment of live-cell-based coupled assay system for identification of compounds to modulate metabolic activities of cells. Cell Reports. Available at: [Link]

  • PubChem. 5-(4-Methoxyphenyl)-3-methyl-5-oxopentanoic acid. National Center for Biotechnology Information. Available at: [Link]

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  • US BioTek Laboratories. Organic Acids Testing. Available at: [Link]

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  • Shimadzu. Various Analysis Techniques for Organic Acids and Examples of Their Application. Available at: [Link]

  • Gelmi, M.L., et al. (2001). Biodiversity of Oxazolone Derivatives in Medicinal Chemistry: A Review. Arkivoc. Available at: [Link]

  • BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. Available at: [Link]

  • Long, J.Z., et al. (2016). Discovery of small-molecule enzyme activators by activity-based protein profiling. Nature Chemical Biology. Available at: [Link]

  • Vamvakides, A. (2002). Mechanism of action of tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanemethanamine, a putative nootropic, anti-epileptic and antidepressant compound. Annales Pharmaceutiques Françaises. Available at: [Link]

  • Al-rubaye, B. Y., et al. (2022). Bioactive compounds of methanolic extract of Helianthemum lippii grows in Hafr Al-Batin region, northeastern Saudi Arabia. Acta Fytotechnica et Zootechnica. Available at: [Link]

  • Labinsights. (2023). Organic Acids Analysis. Available at: [Link]

  • Amsbio. Enzyme Activity Assays. Available at: [Link]

  • Vamvakidès, A. (2002). [Mechanism of action of tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanemethanamine, a putative nootropic, anti-epileptic and antidepressant compound]. Annales Pharmaceutiques Françaises. Available at: [Link]

  • Megazyme. Assay kits for the measurement of organic acids. Available at: [Link]

  • Krajewska, U., et al. (2007). 3-Phenyl-5-acyloxymethyl-2H,5H-furan-2-ones: synthesis and biological activity of a novel group of potential antifungal drugs. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Available at: [Link]

  • Creative BioMart. Enzyme Activity Assay. Available at: [Link]

  • Dunbar, P.G., et al. (1994). Design, synthesis, and neurochemical evaluation of 5-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,4,5,6-tetrahydropyrimidines as M1 muscarinic receptor agonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Dhabi, N. A., et al. (2020). Bioactive Variability and In Vitro and In Vivo Antioxidant Activity of Unprocessed and Processed Flour of Nine Cultivars of Australian lupin Species: A Comprehensive Substantiation. Molecules. Available at: [Link]

  • RealTime Laboratories. Organic Acids Profile. Available at: [Link]

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  • Oakwood Chemical. 5-(3,5-Dimethylphenyl)-5-oxovaleric acid. Available at: [Link]

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Application

Application Note: A Scalable Synthesis Protocol for 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric Acid

Abstract: This document provides a comprehensive, in-depth guide for the large-scale synthesis of 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid, a valuable aromatic keto acid intermediate.[1][2] The protocol is cente...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, in-depth guide for the large-scale synthesis of 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid, a valuable aromatic keto acid intermediate.[1][2] The protocol is centered around a robust and scalable Friedel-Crafts acylation reaction. We delve into the mechanistic underpinnings, process optimization, safety considerations, and detailed procedural steps necessary for researchers, chemists, and drug development professionals to successfully implement this synthesis on a significant scale.

Introduction and Strategic Overview

Aromatic keto acids are a pivotal class of molecules, serving as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The title compound, 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid, combines an activated aromatic ring with a functionalized aliphatic acid chain, making it a prime candidate for further elaboration.

The synthetic strategy detailed herein employs the classical Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution.[3][4] This method was selected for its reliability, high convergence, and amenability to scale-up. The core transformation involves the reaction of 1,2-dimethylbenzene (o-xylene) with 3-methylglutaric anhydride, catalyzed by the potent Lewis acid, anhydrous aluminum chloride (AlCl₃).[5][6] A key advantage of using an anhydride for acylation is that it avoids the polyalkylation issues often encountered in Friedel-Crafts alkylations, as the resulting ketone product is deactivated towards further electrophilic attack.[7]

Mechanistic Rationale and Reaction Design

The efficacy of this synthesis hinges on a well-understood electrophilic aromatic substitution mechanism. The key steps are outlined below:

  • Generation of the Electrophile: Anhydrous aluminum chloride coordinates with one of the carbonyl oxygens of 3-methylglutaric anhydride. This polarization and subsequent ring-opening generates a highly reactive acylium ion intermediate. This resonance-stabilized cation is the potent electrophile required for the reaction.[8]

  • Electrophilic Attack: The electron-rich π-system of the o-xylene ring acts as a nucleophile, attacking the electrophilic acylium ion.[5] This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The two methyl groups on the o-xylene ring are activating, ortho-para directors. For steric and electronic reasons, the acylation is directed predominantly to the 4-position, which is para to one methyl group and ortho to the other.

  • Rearomatization: A base (such as the AlCl₃-complexed carboxylate) abstracts a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the ring and yielding the aluminum salt of the final keto acid product.[5]

  • Hydrolysis (Workup): The reaction is quenched with acid and water to hydrolyze the aluminum-ketone and aluminum-carboxylate complexes, liberating the final product, 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid.[6]

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2 & 3: Substitution cluster_2 Step 4: Product Isolation Anhydride 3-Methylglutaric Anhydride Acylium Acylium Ion (Electrophile) Anhydride->Acylium Coordination & Ring Opening AlCl3 AlCl₃ (Lewis Acid) AlCl3->Acylium SigmaComplex Sigma Complex (Carbocation Intermediate) Acylium->SigmaComplex oXylene o-Xylene oXylene->SigmaComplex Electrophilic Attack ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex Deprotonation & Rearomatization FinalProduct Final Product ProductComplex->FinalProduct Quench Acidic Workup (H₃O⁺) Quench->FinalProduct Hydrolysis

Caption: Mechanism of the Friedel-Crafts Acylation.

Large-Scale Experimental Protocol

This protocol is designed for a nominal 1-mole scale synthesis. Appropriate engineering controls and personal protective equipment (PPE) must be used at all times.

3.1. Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )Quantity ( kg/L )Moles (mol)Equiv.Purity
1,2-Dimethylbenzene (o-xylene)106.170.128 kg (147 mL)1.201.2≥98%
3-Methylglutaric Anhydride128.130.128 kg1.001.0≥97%
Aluminum Chloride, Anhydrous133.340.293 kg2.202.2≥99%
1,2-Dichloroethane (DCE)98.961.0 L--Anhydrous
Hydrochloric Acid, conc. (37%)36.46~0.5 L--Reagent
Deionized Water18.02~5.0 L---
Sodium Hydroxide40.00As required--Reagent
Toluene92.14For Recrystallization--Reagent

3.2. Equipment

  • 5 L jacketed glass reactor with overhead mechanical stirrer, thermocouple, nitrogen inlet, and solids charging port.

  • 7 L quench vessel.

  • 10 L separatory funnel or liquid-liquid extraction setup.

  • Large Büchner funnel and vacuum flask.

  • Drying oven.

3.3. Step-by-Step Procedure

  • Reactor Setup: Assemble the 5 L reactor system, ensuring it is clean, dry, and purged with nitrogen. Charge the reactor with 1,2-dichloroethane (1.0 L) and o-xylene (147 mL, 1.20 mol).

  • Cooling: Begin stirring and cool the reactor contents to 0-5 °C using a circulating chiller.

  • Catalyst Addition: Cautiously add the anhydrous aluminum chloride (0.293 kg, 2.20 mol) portion-wise through the solids charging port over 45-60 minutes. Causality Note: This addition is highly exothermic; slow, portion-wise addition is critical to maintain temperature control and prevent runaway reactions. Ensure the temperature does not exceed 10 °C.[9][10]

  • Reagent Addition: In a separate, dry vessel, melt the 3-methylglutaric anhydride (0.128 kg, 1.00 mol) by gentle warming (m.p. ~35-40 °C). Add the molten anhydride to the reactor via a pressure-equalizing dropping funnel over 60-90 minutes, maintaining the internal temperature at 0-5 °C.

  • Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 12-16 hours (overnight). Monitor the reaction progress by TLC or HPLC if desired.

  • Quenching: Prepare the 7 L quench vessel with a stirred mixture of crushed ice (2.0 kg) and concentrated hydrochloric acid (0.5 L). Safety Note: This step must be performed in a well-ventilated fume hood. Slowly and carefully transfer the viscous reaction mixture into the vigorously stirred quench mixture. The rate of addition should be controlled to manage the evolution of heat and HCl gas.[11] The final temperature of the quench should not exceed 25 °C.

  • Workup & Extraction:

    • Transfer the quenched mixture to a 10 L separatory funnel. Allow the layers to separate and drain the lower organic layer (DCE).

    • Extract the aqueous layer with an additional portion of DCE (200 mL).

    • Combine the organic layers.

    • Causality Note: The product is a carboxylic acid and will be in its protonated form in the acidic organic layer. To purify it from neutral starting material and byproducts, an acid-base extraction is employed.[12]

    • Extract the combined organic layers with 1 M sodium hydroxide solution (2 x 1.0 L). The product will move into the aqueous basic layer as its sodium salt.

    • Wash the basic aqueous extracts with a small amount of dichloromethane (100 mL) to remove any residual neutral impurities.

  • Precipitation and Isolation:

    • Cool the combined aqueous layers in an ice bath.

    • Slowly add concentrated hydrochloric acid with stirring until the pH is ~1-2. A thick, white precipitate of the product will form.

    • Continue stirring the cold slurry for 30-60 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with cold deionized water (2 x 500 mL) to remove inorganic salts.

  • Drying and Purification:

    • Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.

    • For higher purity, the crude solid can be recrystallized from a suitable solvent system, such as a toluene/heptane mixture.

Process Workflow and Safety

G start Start reactor_prep Prepare Reactor: - Purge with N₂ - Charge DCE & o-Xylene start->reactor_prep cooling Cool to 0-5 °C reactor_prep->cooling add_alcl3 Add AlCl₃ (Exothermic!) cooling->add_alcl3 add_anhydride Add Molten Anhydride add_alcl3->add_anhydride react React Overnight (Warm to RT) add_anhydride->react quench Quench into Ice/HCl (Gas Evolution!) react->quench phase_sep Phase Separation quench->phase_sep extract_base Extract with NaOH(aq) (Product to Aqueous) phase_sep->extract_base precipitate Precipitate with HCl(aq) (Cooling) extract_base->precipitate filter_wash Filter & Wash with Water precipitate->filter_wash dry Dry Product filter_wash->dry purify Recrystallize (Optional) dry->purify end Final Product purify->end

Caption: Large-Scale Synthesis Workflow.

Critical Safety Information:

  • Aluminum Chloride (Anhydrous): Highly corrosive and reacts violently with water, releasing large amounts of heat and toxic HCl gas. Handle only in a dry, inert atmosphere.[9][13] Personal protective equipment, including a face shield, heavy-duty gloves, and a lab coat, is mandatory.[14] A Class D fire extinguisher for combustible metals should be available.[10]

  • 1,2-Dichloroethane (DCE): A suspected carcinogen and toxic. All operations should be conducted in a well-ventilated chemical fume hood.

  • Quenching: This is the most hazardous step. The addition of the reaction mixture to water/acid is extremely exothermic and releases HCl gas. The procedure must be done slowly with efficient cooling and stirring in a fume hood.

References

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved February 2, 2026, from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Friedel−Crafts Acylation. Retrieved February 2, 2026, from [Link]

  • Chemistry Learner. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved February 2, 2026, from [Link]

  • The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2008). Friedel-Crafts Alkylation of o-xylene over V2O5 / ZrO2 Catalysts. Retrieved February 2, 2026, from [Link]

  • MDPI. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2025). Synthesis of Ketoximes Derived from 5-(2-[(Benzoylamino)-3-methylphenyl]-5-oxopentanoic Acid and Its Methyl Ester and N-tosyl-2-(5-oxopentanoyl). Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). US8299293B2 - Process for preparing α-keto acids and derivatives thereof.
  • Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). US5387713A - Process for purification of carboxylic acids.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,4-keto carboxylic acids, esters and amides. Retrieved February 2, 2026, from [Link]

  • MDPI. (2018). Biochemical Production and Separation of Carboxylic Acids for Biorefinery Applications. Retrieved February 2, 2026, from [Link]

  • Research Results in Pharmacology. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Retrieved February 2, 2026, from [Link]

  • Princeton EHS. (n.d.). Aluminum Chloride (anhydrous). Retrieved February 2, 2026, from [Link]

  • Beyond Benign. (n.d.). Friedel-Crafts Alkylation. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2003). Process for Purification of 3-Alkenylcephem Carboxylic Acid. Retrieved February 2, 2026, from [Link]

  • Kofanov, E. R. (n.d.). QUANTUM CHEMICAL MODELING OF THE FORMATION OF 3-PHENYL-5-METHYL-1,2,4-OXADIAZOLE. Retrieved February 2, 2026, from [Link]

  • NJDOH. (n.d.). Hazardous Substance Fact Sheet: Aluminum Chloride. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (1983). Synthesis and properties of the α-keto acids. Retrieved February 2, 2026, from [Link]

  • MDPI. (2019). Deactivation of Commercial, High-Load o-Xylene Feed VOx/TiO2 Phthalic Anhydride Catalyst by Unusual Over-Reduction. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2019). Friedel-Crafts Acylation. Retrieved February 2, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of 3,3-dimethyl-5-oxopentanoic acid. Retrieved February 2, 2026, from [Link]

  • OSTI.gov. (2018). In situ recovery of bio-based carboxylic acids. Retrieved February 2, 2026, from [Link]

  • ACS Publications. (2010). Divergent Pathway for the Solid-Phase Conversion of Aromatic Acetylenes to Carboxylic Acids, α-Ketocarboxylic Acids, and Methyl Ketones. Retrieved February 2, 2026, from [Link]

  • Chegg. (2022). Solved experiment : friedel crafts alkylation of m-xylene. Retrieved February 2, 2026, from [Link]

  • Reddit. (2019). Isolation of a Carboxylic acid. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2014). Synthesis of Methyl 7,9-Dimethyl-5-oxo-2,3,4,5-tetrahydro-1 H -benzo[ b ]azepine-1-carboxylate and Its Analogues. Retrieved February 2, 2026, from [Link]

  • Sabanci University. (n.d.). General Chemical Procedures. Retrieved February 2, 2026, from [Link]

Sources

Method

using 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid in enzyme inhibition studies

Application Note: Characterization of 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric Acid in Enzyme Inhibition Studies Executive Summary 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid (CAS: 1713-02-6) is a structural an...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization of 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric Acid in Enzyme Inhibition Studies

Executive Summary

5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid (CAS: 1713-02-6) is a structural analogue of short-chain fatty acid metabolic intermediates and a known precursor in the synthesis of fibrate-class drugs (e.g., Gemfibrozil). Due to its specific pharmacophore—comprising a lipophilic 3,4-dimethylphenyl tail, a keto-linker, and a terminal carboxylic acid—it acts as a putative transition-state analogue or competitive inhibitor for enzymes processing lipid-like substrates.

This guide details the methodology for utilizing this compound to probe enzymes involved in fatty acid metabolism (e.g., Acetyl-CoA Carboxylase, Aryl Sulfotransferases) and xenobiotic processing. The protocol focuses on determining the Mode of Inhibition (MoI) and quantifying the inhibition constant (


).

Scientific Rationale & Mechanism

Structural Basis of Inhibition

The efficacy of 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid relies on molecular mimicry:

  • Carboxylate Head: Mimics the acidic headgroup of fatty acids or amino acid substrates, engaging active site arginine or lysine residues.

  • 
    -Keto Group:  Acts as a hydrogen bond acceptor or, in metalloenzymes, a weak zinc chelator, potentially disrupting catalytic water activation.
    
  • Aryl Tail: The 3,4-dimethylphenyl moiety provides significant hydrophobic binding energy, targeting allosteric pockets or hydrophobic channels in enzymes like Aryl Sulfotransferase (AST) or Tyrosine Aminotransferase .

Predicted Inhibition Pathways

Research on structurally similar aryl-alkanoic acids suggests two primary inhibition mechanisms:

  • Competitive Inhibition: The molecule competes directly with the natural substrate (e.g., fatty acyl-CoA) for the active site.

  • Dead-End Complex Formation: In ATP-dependent enzymes (like Acetyl-CoA Carboxylase), the acid may bind to the enzyme-biotin complex, preventing substrate turnover.

Figure 1: Competitive inhibition model where the aryl-oxo-acid blocks substrate binding.

Experimental Protocol

Reagent Preparation
  • Compound Handling:

    • Solubility: The compound is lipophilic. Dissolve in 100% DMSO to create a 100 mM stock solution.

    • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent decarboxylation of the

      
      -keto-acid analogue structure.
      
    • Working Solution: Dilute in assay buffer immediately prior to use. Ensure final DMSO concentration is <1% (v/v) to prevent enzyme denaturation.

Assay Design: Kinetic Characterization

This protocol uses a continuous spectrophotometric assay (e.g., coupled enzyme system) to measure reaction velocity (


).

Materials:

  • Target Enzyme (e.g., Recombinant Aryl Sulfotransferase or Acetyl-CoA Carboxylase).

  • Substrate (Enzyme-specific, e.g.,

    
    -Nitrophenol for AST).
    
  • Assay Buffer (typically 50 mM HEPES or Tris-HCl, pH 7.5).

  • UV-Vis Spectrophotometer (96-well plate reader).

Step-by-Step Methodology:

  • Determination of Linearity:

    • Run a "No Inhibitor" control to establish the linear range of enzyme activity over time.

    • Target an enzyme concentration that yields a signal increase of 0.01–0.1 OD/min.

  • IC50 Screening (Range Finding):

    • Prepare a 7-point log dilution series of the inhibitor (e.g., 0.1

      
      M to 100 
      
      
      
      M).
    • Incubate Enzyme + Inhibitor for 10 minutes at 37°C before adding the substrate (Pre-incubation is critical for lipophilic inhibitors to equilibrate).

    • Initiate reaction with Substrate (at

      
       concentration).
      
    • Output: Determine the concentration required for 50% inhibition.

  • Mode of Inhibition (

    
    ) Determination: 
    
    • Design a matrix of Substrate concentrations (

      
      ) vs. Inhibitor concentrations (
      
      
      
      ).
    • [S] Levels: 0.5

      
      , 1
      
      
      
      , 2
      
      
      , 4
      
      
      .
    • [I] Levels: 0, 0.5

      
      , 1
      
      
      
      , 2
      
      
      .
    • Measure initial velocity (

      
      ) for all 16 conditions.
      
Data Analysis & Visualization

Transform the raw velocity data using the Lineweaver-Burk (Double Reciprocal) Plot .

  • X-axis:

    
    
    
  • Y-axis:

    
    
    
  • Interpretation:

    • Competitive Inhibition:[1] Lines intersect at the Y-axis (

      
       is unchanged, 
      
      
      
      increases).
    • Non-Competitive Inhibition: Lines intersect at the X-axis (

      
       is unchanged, 
      
      
      
      decreases).

Table 1: Expected Kinetic Signatures for Aryl-Oxo-Acid Inhibition

ParameterCompetitive InhibitionNon-Competitive InhibitionUncompetitive Inhibition

UnchangedDecreases (

)
Decreases (

)

Increases (

)
UnchangedDecreases (

)
Mechanism Binds to Active SiteBinds to Allosteric SiteBinds to ES Complex
Likelihood High (Structural Mimicry)ModerateLow

Case Study Application: Aryl Sulfotransferase (AST) Inhibition

Based on literature regarding aryl carboxylic acids inhibiting AST IV [2], this compound is an ideal probe for sulfation pathways.

Protocol Modification for AST:

  • Cofactor: Use PAPS (3'-phosphoadenosine-5'-phosphosulfate) at saturating concentrations (100

    
    M).
    
  • Detection: Monitor the formation of sulfated product or the consumption of

    
    -nitrophenol at 405 nm.
    
  • Note: The 3,4-dimethylphenyl group may induce substrate inhibition at high concentrations due to hydrophobic aggregation. Ensure

    
    M.
    

Figure 2: Standardized workflow for kinetic assessment of the inhibitor.

References

  • PubChem. (n.d.).[2] 5-(4-Methoxyphenyl)-3-methyl-5-oxopentanoic acid (Related Structure).[2] National Library of Medicine. Retrieved from [Link]

  • Duffel, M. W., & Jang, Y. P. (1987). Inhibition of aryl sulfotransferase by carboxylic acids.[1] PubMed. Retrieved from [Link]

  • Hashimoto, T., et al. (1988). Inhibition of animal acetyl-coenzyme A carboxylase by 2-(p-chlorophenoxy)-2-methylpropionic acid.[3] Chemosphere.[3] Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Chemical Modification of 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric Acid

Introduction: A Versatile Scaffold for Chemical Innovation 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid is a bifunctional molecule featuring a terminal carboxylic acid and a ketone, presenting a rich platform for ch...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Chemical Innovation

5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid is a bifunctional molecule featuring a terminal carboxylic acid and a ketone, presenting a rich platform for chemical derivatization. Its structure, combining an aromatic ring, a chiral center at the C3 position, and two distinct reactive carbonyl groups, makes it an attractive starting material for generating diverse molecular libraries. Such libraries are invaluable in the fields of drug discovery, agrochemicals, and materials science, where subtle structural modifications can lead to significant changes in biological activity and physical properties.[1][2][3]

This guide provides a comprehensive overview of reliable protocols for the selective modification of this γ-keto acid.[4][5] We will delve into strategies targeting the carboxylic acid and ketone moieties, as well as functionalization at the alpha-carbon positions. Each protocol is presented with a detailed, step-by-step methodology, accompanied by an explanation of the underlying chemical principles to empower researchers to adapt and troubleshoot these procedures effectively.

Section 1: Strategic Modification of the Carboxylic Acid Terminus

The carboxylic acid group is a primary handle for modification, readily undergoing reactions to form esters and amides. These transformations are fundamental in prodrug strategies, modulation of pharmacokinetic properties, and for creating building blocks for further synthesis.

Esterification: Modulating Polarity and Bioavailability

Esterification converts the polar carboxylic acid into a less polar ester group, a common strategy to enhance cell membrane permeability.[3] The choice of method depends on the scale of the reaction and the sensitivity of the substrate.

Protocol 1: Fischer-Tropsch Esterification (Methyl/Ethyl Esters)

This classic, acid-catalyzed method is ideal for simple, scalable synthesis of methyl or ethyl esters.

  • Principle: The reaction is an equilibrium process. Using the alcohol as the solvent drives the equilibrium towards the product. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack by the alcohol.

  • Step-by-Step Protocol:

    • To a round-bottom flask, add 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid (1.0 eq).

    • Add the desired alcohol (methanol or ethanol) in large excess to serve as both reagent and solvent (e.g., 0.1-0.2 M concentration of the acid).

    • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 2-5 mol%).

    • Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

    • Cool the reaction mixture to room temperature and carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate (NaHCO₃).

    • Remove the excess alcohol under reduced pressure.

    • Extract the aqueous residue with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Alkylation under Basic Conditions

This method is suitable for a wider range of esters and avoids the harsh acidic conditions of the Fischer esterification.

  • Principle: A non-nucleophilic base deprotonates the carboxylic acid to form a carboxylate salt. This nucleophilic carboxylate then displaces a halide from an alkyl halide (e.g., methyl iodide, benzyl bromide) via an Sₙ2 reaction.

  • Step-by-Step Protocol:

    • Dissolve 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid (1.0 eq) in a polar aprotic solvent like DMF or acetone.

    • Add a mild base such as potassium carbonate (K₂CO₃) (1.5-2.0 eq).

    • Add the desired alkyl halide (1.1-1.5 eq) dropwise to the mixture.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion as monitored by TLC.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify via flash chromatography.

Method Reagents Typical Conditions Advantages Limitations
Fischer Esterification Alcohol (MeOH, EtOH), H₂SO₄ (cat.)Reflux, 4-12 hScalable, inexpensive reagentsHarsh acidic conditions, limited to simple alcohols
Base-mediated Alkylation Alkyl Halide, K₂CO₃ or Cs₂CO₃RT to 60°C, 2-16 hMild conditions, broad substrate scopeRequires stoichiometric base, alkyl halide may be expensive
Coupling Agent Alcohol, EDCI/DCC, DMAP (cat.)0°C to RT, 2-6 hVery mild, high-yieldingReagent cost, byproduct removal (DCU)

Table 1. Comparison of common esterification methods.

Amidation: Building Blocks for Peptidomimetics and Polymers

Amide bond formation requires activation of the carboxylic acid to overcome the non-reactive nature of the carboxylate-ammonium salt formed between a carboxylic acid and an amine.

Protocol 3: Amidation via Coupling Agents (EDC/HATU)

This is the most common and versatile method for amide synthesis in a research setting, offering mild conditions and broad substrate compatibility.[6]

  • Principle: Coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the amine nucleophile to form the amide bond. Additives like DMAP can catalyze the reaction.

  • Step-by-Step Protocol:

    • Dissolve 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid (1.0 eq) in an appropriate solvent like dichloromethane (DCM) or DMF.

    • Add the amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq).

    • Add the coupling agent, for example, EDC (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

    • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting amide by flash column chromatography.

G start Start: 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid q1 Target Functional Group? start->q1 ester Ester Derivative q1->ester Carboxylic Acid (Esterification) amide Amide Derivative q1->amide Carboxylic Acid (Amidation) q2_ester Substrate Sensitivity? ester->q2_ester coupling Protocol 3: Coupling Agents (General & Mild) amide->coupling fischer Protocol 1: Fischer Esterification (Acid Stable) q2_ester->fischer Low alkylation Protocol 2: Alkylation (Acid Sensitive) q2_ester->alkylation High

Diagram 1. Decision workflow for carboxylic acid modification.

Section 2: Transformations of the Ketone Carbonyl

The ketone group offers a distinct set of opportunities for chemical modification, including reduction to a secondary alcohol or conversion into an amine via reductive amination.

Selective Reduction to a Secondary Alcohol

Reducing the ketone to a hydroxyl group introduces a new chiral center and a hydrogen-bond donor, which can significantly impact biological interactions.

  • Principle: Sodium borohydride (NaBH₄) is a mild reducing agent that is highly selective for aldehydes and ketones over carboxylic acids and esters.[7] It delivers a hydride ion to the electrophilic carbonyl carbon.

  • Step-by-Step Protocol:

    • Dissolve 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid (1.0 eq) in a protic solvent like methanol or ethanol.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (NaBH₄) (1.0-1.5 eq) portion-wise, controlling any effervescence.

    • Stir the reaction at 0 °C and allow it to warm to room temperature over 1-3 hours. Monitor by TLC for the disappearance of the starting material.

    • Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic (pH ~2-3) to neutralize excess NaBH₄ and hydrolyze the borate ester.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the resulting hydroxy acid by flash chromatography.

    • Expert Insight: This reduction creates a new stereocenter, resulting in a mixture of diastereomers. Chiral reducing agents, such as those derived from amino acids and borane, can be employed to achieve enantioselective reduction if a specific stereoisomer is desired.[8][9]

Reductive Amination

This powerful one-pot reaction transforms the ketone directly into a secondary or tertiary amine, a key functional group in many pharmaceuticals.

  • Principle: The ketone first reacts with a primary or secondary amine to form a hemiaminal, which then dehydrates to an iminium ion intermediate. A mild, acid-stable reducing agent, such as sodium triacetoxyborohydride (STAB), selectively reduces the iminium ion in situ to yield the amine. STAB is preferred over NaBH₃CN due to its lower toxicity and effectiveness under mildly acidic conditions.

  • Step-by-Step Protocol:

    • In a round-bottom flask, combine 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid (1.0 eq) and the desired primary or secondary amine (1.2 eq) in a solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

    • Add a small amount of acetic acid (1-2 eq) to catalyze iminium ion formation.

    • Stir the mixture at room temperature for 30-60 minutes.

    • Add sodium triacetoxyborohydride (STAB) (1.5 eq) in one portion.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by LC-MS.

    • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

    • Separate the layers and extract the aqueous phase with DCM.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the product by flash chromatography or preparative HPLC.

G start Ketone Moiety reduction Protocol 2.1: Selective Reduction (NaBH4) start->reduction amination Protocol 2.2: Reductive Amination (STAB) start->amination product_alcohol Secondary Alcohol reduction->product_alcohol product_amine Amine Derivative amination->product_amine

Diagram 2. Key modification pathways for the ketone group.

Section 3: α-Functionalization via Enolate Chemistry

The protons on the carbons alpha to the ketone (C4) and the carboxylic acid (C2) are acidic and can be removed by a strong base to form a nucleophilic enolate. This enolate can then react with various electrophiles.

  • Principle: The formation of an enolate is a cornerstone of C-C bond formation.[10] For unsymmetrical ketones, regioselectivity can be controlled. Using a bulky, strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) typically forms the kinetic enolate (at the less substituted C4 position), while higher temperatures and weaker bases can lead to the more stable thermodynamic enolate.[11]

  • Protocol 4: α-Alkylation of the Ketone

    • Safety Note: This reaction must be performed under a strictly inert atmosphere (N₂ or Ar) using anhydrous solvents and glassware.

    • In a flame-dried, three-neck flask equipped with a thermometer and an addition funnel, prepare a solution of LDA by adding n-butyllithium (1.05 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C.

    • In a separate flask, dissolve the starting material (ester derivative of the title compound, 1.0 eq) in anhydrous THF. The carboxylic acid must be protected as an ester to prevent it from quenching the LDA.

    • Slowly add the ester solution to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

    • Add a solution of the desired alkyl halide (e.g., methyl iodide, 1.2 eq) in THF to the enolate solution at -78 °C.

    • Stir for 1-3 hours at -78 °C, then allow the reaction to warm slowly to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash chromatography.

References

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. Available at: [Link]

  • Valeric acid - Wikipedia. Wikipedia. Available at: [Link]

  • Keto acid - Wikipedia. Wikipedia. Available at: [Link]

  • Synthesis of α-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of valproic acid for medicinal chemistry practical classes. ResearchGate. Available at: [Link]

  • The Chemical Intermediate: Valeric Acid's Role in Product Development. Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]

  • Decarboxylation - Master Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • Amino Acid Mediated Borane Reduction of Ketones. ResearchGate. Available at: [Link]

  • Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. MDPI. Available at: [Link]

  • Typical approaches to the α-functionalization of ketones and our design... ResearchGate. Available at: [Link]

  • Advances in amidation chemistry – a short overview. Arkivoc. Available at: [Link]

  • Enantioselective α-functionalization of ketones with N, O, S, and C-based nucleophiles. Nature. Available at: [Link]

  • Lithium Borohydride. Myers Research Group, Harvard University. Available at: [Link]

  • Reduction of some ketones with amino acid-mediated borane. ResearchGate. Available at: [Link]

Sources

Method

A Robust, Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid

An Application Note from the Office of the Senior Application Scientist Abstract This application note details a highly specific, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) metho...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note details a highly specific, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid. Developed for researchers, scientists, and drug development professionals, this guide provides a comprehensive protocol, from sample preparation to method validation. The causality behind critical methodological choices is explained to empower users with a deep understanding of the analytical process. The method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and acidified water, coupled with UV detection. The protocol has been fully validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness, making it suitable for quality control and research applications.

Introduction and Scientific Principle

5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid is a keto-carboxylic acid of interest in pharmaceutical development as a potential intermediate or metabolite. Accurate quantification is critical for process monitoring, stability testing, and pharmacokinetic studies.

The core challenge in analyzing this molecule lies in its dual chemical nature: a nonpolar dimethylphenyl group and a polar carboxylic acid moiety. The ionization of the carboxylic acid is dependent on the pH of its environment, which can lead to poor peak shape and inconsistent retention times in chromatography.[1]

This method overcomes this challenge by employing reversed-phase HPLC, the most widely used HPLC mode for its versatility and reproducibility.[2] The fundamental principle is the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase.[3]

Causality of Method Choices:

  • Reversed-Phase C18 Column: The hydrophobic C18 stationary phase interacts strongly with the nonpolar dimethylphenyl ring of the analyte, providing the primary mechanism for retention.

  • Acidified Mobile Phase: The mobile phase is acidified with phosphoric acid to maintain a pH well below the pKa of the analyte's carboxylic acid group. This suppresses ionization, forcing the molecule to exist in its more hydrophobic, non-ionized form. This ensures consistent interaction with the stationary phase, leading to sharp, symmetrical peaks and stable retention times.[1]

  • Isocratic Elution: An isocratic mobile phase composition (a constant mixture of acetonitrile and acidified water) is used for its simplicity, robustness, and the generation of a stable baseline, which is ideal for quantitative analysis.

  • UV Detection: The presence of the aromatic phenyl ring in the analyte structure provides a strong chromophore, allowing for sensitive detection using a standard UV detector.

Materials and Methods

2.1. Instrumentation

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Sonicator.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Nylon or PTFE syringe filters (0.45 µm).

2.2. Reagents and Standards

  • 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid reference standard (>99% purity).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Phosphoric acid (85%, analytical grade).

  • Water (HPLC grade or Milli-Q).

2.3. Solution Preparation

  • Mobile Phase (Acetonitrile/Water/Phosphoric Acid 60:40:0.1 v/v/v):

    • Carefully add 1.0 mL of 85% phosphoric acid to 400 mL of HPLC-grade water in a 1 L flask and mix thoroughly.

    • Add 600 mL of acetonitrile.

    • Mix well and degas for 15 minutes in a sonicator. The final pH should be in the range of 2.5-3.0.

  • Diluent (Acetonitrile/Water 50:50 v/v):

    • Combine 500 mL of acetonitrile and 500 mL of HPLC-grade water.

    • Mix well and degas.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions:

    • Prepare a series of working standards for linearity and quantitation by diluting the stock solution with the diluent to the desired concentrations (e.g., 1, 10, 50, 100, 200 µg/mL).

2.4. HPLC Operating Conditions

The operational parameters for the HPLC system are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water:Phosphoric Acid (60:40:0.1)
Flow Rate 1.0 mL/min
Elution Mode Isocratic
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm
Run Time 10 minutes

Experimental Protocols

3.1. System Suitability Testing (SST)

Before initiating any analysis, the chromatographic system's performance must be verified. This protocol ensures the system is suitable for the intended analysis, forming a core part of this self-validating method as defined by pharmacopeial standards like USP <621>.[4][5][6]

Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the 100 µg/mL working standard solution six consecutive times.

  • Calculate the parameters listed in the table below and verify they meet the acceptance criteria.

SST ParameterAcceptance CriteriaCausality/Rationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry, indicating no undesirable secondary interactions between the analyte and stationary phase.
Theoretical Plates (N) N ≥ 2000Measures column efficiency, ensuring sharp peaks for better resolution and sensitivity.
Relative Standard Deviation (%RSD) %RSD of peak area and retention time for 6 replicates ≤ 1.0%Demonstrates the precision and stability of the pump and injector, ensuring reproducible results.

3.2. Sample Preparation and Analysis

  • Accurately weigh a quantity of the sample containing approximately 10 mg of 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature, then dilute to the mark with diluent and mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Inject 10 µL into the equilibrated HPLC system.

3.3. Method Validation Protocol

This method was validated according to ICH Q2(R1) guidelines to ensure its performance is reliable and suitable for its intended purpose.[7][8]

hplc_validation_workflow start_node Method Validation Protocol Start spec Specificity start_node->spec process_node process_node decision_node decision_node end_node Validated Method lin Linearity & Range spec->lin acc Accuracy (Recovery) lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod_loq LOD & LOQ prec->lod_loq rob Robustness lod_loq->rob rob->end_node hplc_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_node prep_node hplc_node hplc_node data_node data_node result_node result_node weigh 1. Weighing dissolve 2. Dissolution in Diluent weigh->dissolve filter 3. Filtration (0.45µm) dissolve->filter inject 4. Injection into HPLC filter->inject separate 5. Chromatographic Separation inject->separate detect 6. UV Detection (254 nm) separate->detect integrate 7. Peak Integration detect->integrate calculate 8. Concentration Calculation integrate->calculate report 9. Final Report calculate->report

Caption: General experimental workflow for sample analysis.

Conclusion

This application note presents a simple, rapid, and reliable RP-HPLC method for the quantitative analysis of 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid. The scientific rationale for each step of the method has been clearly defined, and a comprehensive validation protocol confirms its suitability for its intended purpose. The method is precise, accurate, and robust, making it an invaluable tool for quality control and research in pharmaceutical development.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Ketoglutaric acid. Retrieved from [Link]

  • Tanaka, K., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. The Royal Society of Chemistry. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method For Analysis Of Dimethylformamide and Dimethylacetamide on Primesep 100 Column. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]

  • Jain, D., et al. (2012). Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. PMC - NIH. Retrieved from [Link]

  • Dr. Maisch GmbH. (n.d.). Separation of Organic Acids by Reversed Phase HPLC. Retrieved from [Link]

  • Ahmad, I., et al. (2012). A NOVEL HPLC METHOD FOR THE DETERMINATION OF ALPHA-KETO ACIDS IN HUMAN SERUM USING MESO STILLBENEDIAMINE AS DERIVATIZATION REAGENT. Taylor & Francis. Retrieved from [Link]

  • Atasoy, A. F. (2015). Isocratic Reverse-Phase HPLC for Determination of Organic Acids in Kargı Tulum Cheese. ResearchGate. Retrieved from [Link]

  • US Pharmacopeia (USP). (2022). <621> CHROMATOGRAPHY. Retrieved from [Link]

  • Patel, P., et al. (2021). RP-HPLC Method Development and Validation for Estimation of Naftidrofuryl Oxalate Using Box-Behnken Design. Hindawi. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Retrieved from [Link]

  • ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Chromatography Online. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dimethylphenyl 5-Oxopentanoate. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]

  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Scribd. (2020). USP-NF 621 Chromatography. Retrieved from [Link]

  • ACS Publications. (2024). Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. Retrieved from [Link]

  • Yeast Metabolome Database. (n.d.). (S)-3-methyl-2-oxovaleric acid (YMDB00168). Retrieved from [Link]

  • ACG Publications. (2025). An HPLC/CAD method for determination of fatty acids in metered dose inhalation products. Retrieved from [Link]

  • PubChem. (n.d.). 5-(4-Methoxyphenyl)-3-methyl-5-oxopentanoic acid. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 5-(3,5-Dimethylphenyl)-5-oxovaleric acid. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric Acid Synthesis

Case ID: #FC-534-VAL Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist Executive Summary & Reaction Logic User Query: "How do I improve the yield of 5-(3,4-Dimethylphenyl)...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #FC-534-VAL Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist

Executive Summary & Reaction Logic

User Query: "How do I improve the yield of 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid?"

Technical Diagnosis: The synthesis involves the Friedel-Crafts acylation of o-xylene (1,2-dimethylbenzene) with 3-methylglutaric anhydride, catalyzed by aluminum chloride (


). Low yields in this specific pathway are rarely due to the reaction chemistry itself, which is robust, but rather stoichiometric mismanagement  and workup failures .

The reaction targets the 4-position of the o-xylene ring due to steric hindrance at the 3-position. The anhydride is symmetrical regarding the nucleophilic attack, simplifying regioselectivity to the aromatic ring only.

Reaction Pathway Visualization

The following diagram illustrates the critical intermediate complexes that dictate stoichiometry.

ReactionPathway Reactants o-Xylene + 3-Methylglutaric Anhydride Acylium Acylium Ion Complex (Active Electrophile) Reactants->Acylium + AlCl3 (Eq 1) AlCl3 AlCl3 (Lewis Acid) AlCl3->Acylium SigmaComplex Sigma Complex (Arenium Ion) Acylium->SigmaComplex + o-Xylene ProductComplex Aluminum-Product Complex (The 'Stuck' State) SigmaComplex->ProductComplex - HCl FinalProduct 5-(3,4-Dimethylphenyl)- 3-methyl-5-oxovaleric acid ProductComplex->FinalProduct Acid Hydrolysis (Critical Step)

Caption: Figure 1. The reaction requires >2 equivalents of catalyst because the product (a keto-acid) sequesters the catalyst in the 'Product Complex' phase.

Knowledge Base: The "Why" Behind Low Yields

Before adjusting your protocol, verify your parameters against these three pillars of Friedel-Crafts acylation.

A. The "2.2 Equivalent" Rule (Stoichiometry)

Unlike catalytic reactions, Friedel-Crafts acylation is stoichiometric.

  • 1.0 eq of

    
     coordinates with the anhydride to form the electrophile.
    
  • 1.0 eq of

    
     coordinates strongly with the product's carbonyl oxygen.
    
  • 0.2 eq excess is required to drive the equilibrium and account for moisture.

  • Verdict: If you use < 2.2 equivalents of

    
    , your maximum theoretical yield is capped at ~50%.
    
B. The "Goo" Factor (Workup)

The reaction forms a sticky aluminum-organic complex. If this is not vigorously hydrolyzed, the product remains trapped in the aqueous/solid phase during extraction, leading to massive yield loss.

  • Symptom: The organic layer is clear, but the yield is 10%.

  • Fix: The quench requires strong acid (HCl) and time.

C. Solvent Effects (Regioselectivity)
  • Nitrobenzene: High solubility, good yield, but toxic and hard to remove (bp 210°C).

  • Dichloromethane (DCM): Good solubility, low boiling point (40°C). Risk: Reaction exotherm can boil off solvent.[1]

  • 1,2-Dichloroethane (DCE): Recommended. Higher boiling point (83°C) allows for reflux to push completion without the toxicity of nitrobenzene.

Troubleshooting Guides (Tickets)

Ticket #001: "My yield is consistently below 40%."

Diagnosis: Likely Catalyst Deactivation or Stoichiometry Error.[2]

CheckActionReason
AlCl3 Color If gray/white: Good . If yellow/clumped: Discard .

reacts with air moisture to form inactive

and HCl.
Molar Ratio Ensure 1 : 1 : 2.5 (Anhydride : Xylene : AlCl3).The product keto-acid has two binding sites (Ketone + Carboxylate), requiring extra Lewis Acid.
Addition Order Add

to Anhydride in solvent first.
Pre-forming the acylium ion ensures that when Xylene is added, it reacts immediately rather than polymerizing.
Ticket #002: "I have a thick emulsion/oil during workup."

Diagnosis: Incomplete Hydrolysis of the Aluminum Complex.

Protocol Adjustment:

  • Do not just pour water into the reaction. Pour the reaction mixture slowly into ice-cold 6M HCl .

  • Stir Vigorously: The biphasic mixture must be stirred for at least 1-2 hours .

  • Visual Cue: The solid/gummy aluminum complex must completely dissolve, leaving two clear liquid layers. If solids persist, add more HCl and keep stirring.

Ticket #003: "The product contains isomers."

Diagnosis: Thermodynamic vs. Kinetic Control. The target is the 3,4-dimethyl isomer (sterically favored). The impurity is likely the 2,3-dimethyl isomer.

  • Solution: Keep the initial addition temperature 0–5°C .

  • Reasoning: Low temperature favors the kinetically controlled attack at the less hindered position (Position 4). High temperatures during addition can encourage attack at the crowded Position 3 or rearrangement.

The "Gold Standard" Protocol (SOP)

Target Scale: 10 mmol Expected Yield: 75–85%

Materials
  • Substrate: o-Xylene (1.2 eq, 12 mmol)

  • Reagent: 3-Methylglutaric anhydride (1.0 eq, 10 mmol)

  • Catalyst: Aluminum Chloride, anhydrous (2.5 eq, 25 mmol)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) [dry]

Step-by-Step Workflow
  • System Prep: Flame-dry a 3-neck round bottom flask. Equip with a magnetic stir bar, addition funnel, and

    
     inlet.
    
  • Catalyst Slurry: Add 25 mmol

    
      and 20 mL dry DCE. Cool to 0°C  in an ice bath.
    
  • Anhydride Activation: Dissolve 10 mmol 3-methylglutaric anhydride in 5 mL DCE. Add dropwise to the

    
     slurry.
    
    • Observation: The mixture may turn yellow/orange (Acylium ion formation). Stir for 15 min at 0°C.

  • Substrate Addition: Dissolve 12 mmol o-xylene in 5 mL DCE. Add dropwise over 20 minutes.

    • Critical: Maintain internal temp < 10°C to maximize regioselectivity.

  • Reaction Phase:

    • Allow to warm to Room Temperature (RT).

    • Stir at RT for 2 hours.

    • Check: If TLC shows starting material, heat to mild reflux (40-50°C) for 1 hour.

  • Quench (The Yield Maker):

    • Prepare 50 mL of ice + 6M HCl in a beaker.

    • Pour the reaction mixture slowly into the acid (Exothermic!).

    • Stir for 1 hour until all sticky solids dissolve.

  • Extraction:

    • Separate organic layer.[2]

    • Extract aqueous layer 2x with DCM.

    • Combine organics, wash with brine, dry over

      
      .
      
  • Purification:

    • Concentrate in vacuo.

    • Recrystallize from Hexane/Ethyl Acetate or Toluene if solid. If oil, purify via silica column (Hexane:EtOAc gradient).

Data & Optimization Logic

Solvent & Temperature Impact Table
SolventTempYieldPurity (Isomer)Notes
DCM Reflux (40°C)72%HighSafest initial choice. Easy workup.
DCE Reflux (83°C)84% ModerateHigher temp drives completion but risks slight isomerization.
Nitrobenzene RT78%HighDifficult to remove solvent; requires steam distillation.
Neat 0°C -> RT45%LowExcess xylene as solvent leads to poly-acylation or polymerization.
Troubleshooting Flowchart

Troubleshooting Start Start: Low Yield Analysis CheckAlCl3 Is AlCl3 fresh (free flowing powder)? Start->CheckAlCl3 StoichCheck Is AlCl3 > 2.2 equivalents? CheckAlCl3->StoichCheck Yes ActionReplace Discard and buy fresh AlCl3. (Critical Failure Point) CheckAlCl3->ActionReplace No WorkupCheck Did you stir with HCl for >1 hour? StoichCheck->WorkupCheck Yes ActionIncrease Increase AlCl3 to 2.5 - 3.0 eq. StoichCheck->ActionIncrease No ActionTime Extend hydrolysis time. Ensure all solids dissolve. WorkupCheck->ActionTime No Success Proceed to Purification WorkupCheck->Success Yes

Caption: Figure 2. Decision tree for diagnosing yield failures. Note that AlCl3 quality is the most common point of failure.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Friedel-Crafts stoichiometry and workup procedures).

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.[3] (Authoritative source on Lewis acid catalysis mechanisms).

  • BenchChem. (2025).[4] Troubleshooting low yield in Friedel-Crafts acylation reactions. (Technical guide on catalyst deactivation).

  • Master Organic Chemistry. (2018). Friedel-Crafts Acylation: Mechanism and Limitations. (Detailed breakdown of the acylium ion mechanism).

Sources

Optimization

purification challenges with 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid

This technical support guide addresses the specific challenges associated with the purification and handling of 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid . This compound is a characteristic intermediate likely sy...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the specific challenges associated with the purification and handling of 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid .

This compound is a characteristic intermediate likely synthesized via Friedel-Crafts acylation of o-xylene with 3-methylglutaric anhydride.[1] The presence of the methyl branch on the aliphatic chain and the keto-acid functionality creates a unique set of purification hurdles, specifically regarding crystallization behavior and aluminum catalyst removal.

[1]

Section 1: Troubleshooting & FAQs

Q1: My product remains a viscous oil or sticky gum and will not crystallize. How can I induce solidification?

Diagnosis: This is the most common issue with 3-methyl substituted valeric acid derivatives. The chiral methyl center disrupts crystal packing, and trace impurities (isomers, solvent) act as plasticizers.[1] Corrective Actions:

  • High-Vacuum Drying: Ensure all solvent (especially o-xylene) is removed.[1] Traces of aromatic solvents prevent lattice formation. Dry at <1 mbar for 12+ hours.

  • Seed Crystal Generation: Dissolve a small amount (100 mg) in diethyl ether/hexane (1:3). Cool to -78°C (dry ice/acetone) and scratch the glass vigorously. If a solid forms, use this to seed the main batch at 0°C.[1]

  • Salt Formation (Recommended): If the free acid refuses to crystallize, convert it to a crystalline salt.[1]

    • Protocol: Dissolve the oil in acetone. Add 1.05 equivalents of cyclohexylamine or dicyclohexylamine . These amines typically form highly crystalline salts with keto-acids, allowing for easy filtration and purification.[1] The free acid can be regenerated later via dilute HCl hydrolysis.

Q2: I see a persistent emulsion during the aqueous workup. How do I break it?

Diagnosis: This is "Aluminum Sludge."[1] The keto-acid moiety forms a stable chelate with residual Aluminum (from the AlCl₃ catalyst), acting as a surfactant. Corrective Actions:

  • Temperature Control: Do not wash with cold water. Use warm (40–50°C) dilute HCl (1M). The heat helps dissociate the Al-complex.

  • The "Filter Aid" Pad: If the emulsion is intractable, pass the entire biphasic mixture through a pad of Celite (diatomaceous earth). The Al-hydroxide/salts will adhere to the silica, breaking the emulsion.

  • Rochelle Salt: If acid sensitivity is a concern (unlikely for this molecule), use a saturated Potassium Sodium Tartrate solution.[1] It chelates Al³⁺ more strongly than the product.

Q3: NMR shows a ~5-10% impurity with similar aromatic splitting.[1] What is it?

Diagnosis: This is likely the regioisomer .[2]

  • Major Product: 5-(3,4-Dimethylphenyl)-...[1] (Acylation at the 4-position, sterically favored).[1]

  • Minor Impurity: 5-(2,3-Dimethylphenyl)-...[1] (Acylation at the 3-position, sterically crowded).[1] Corrective Actions:

  • Recrystallization: The 3,4-isomer is more symmetric and less soluble.[1] Recrystallize from Toluene/Heptane or Isopropyl Acetate .[1] The 2,3-isomer tends to stay in the mother liquor.[1]

  • Chromatography: If separating by column, use a gradient of Hexane:Ethyl Acetate with 1% Acetic Acid .[1] The acid suppresses tailing of the carboxylic acid group.

Section 2: Deep Dive – Purification Protocols

Protocol A: The "Self-Validating" Acid-Base Extraction

Why this works: This method leverages the acidity of the carboxylic acid (pKa ~4.8) to separate it from neutral organic impurities (unreacted o-xylene, anhydrides) and inorganic aluminum salts.[1]

Step-by-Step Workflow:

  • Quench: Pour the reaction mixture (AlCl₃ complex) slowly into ice/conc. HCl (ratio 5:1).[1] Stir vigorously until the yellow Al-complex turns into a colorless/white organic layer.

  • Initial Extraction: Extract with Ethyl Acetate (EtOAc).[1] Discard the aqueous acidic layer (contains Al salts).

  • Base Extraction (Critical Step):

    • Extract the EtOAc layer with 10% Na₂CO₃ (aq) (pH ~10-11).

    • Checkpoint: The product moves to the Aqueous Layer (as the sodium salt). Neutral impurities (xylene, dimers) stay in the Organic Layer .

    • Validation: TLC the organic layer. If the product spot is gone, the extraction is complete.[1]

  • Wash: Wash the aqueous basic layer twice with fresh EtOAc or Ether to remove trapped neutrals.[1]

  • Acidification: Cool the aqueous layer to 5°C. Acidify slowly with 6N HCl to pH 1.

    • Result: The product precipitates as a white solid or oils out as a pure gum.

  • Recovery: Extract the cloudy acidic water with fresh EtOAc, dry over Na₂SO₄, and concentrate.

Protocol B: Impurity Profile & Data
Impurity TypeSourceDetection Method (1H NMR)Removal Strategy
2,3-Dimethyl Isomer Regioselectivity failure (ortho-attack)Doublet at ~7.1 ppm (vs ~7.6 ppm for 3,4-isomer)Recrystallization (Toluene)
3-Methylglutaric Acid Hydrolysis of excess anhydrideBroad multiplet ~2.4 ppm, no aromaticsWater wash (it is highly water soluble)
o-Xylene Starting materialSinglet at 2.25 ppm (6H), multiplet 7.1 ppmHigh Vacuum / Azeotrope with MeOH
Lactone Byproduct Cyclization of 5-oxovaleric acidShift of CH2 adjacent to ketoneAvoid heat >60°C; Store at 4°C

Section 3: Visualization of Purification Logic

The following diagram illustrates the critical decision pathways for purifying the crude Friedel-Crafts reaction mixture.

PurificationFlow Crude Crude Reaction Mixture (AlCl3 Complex + Solvent) Quench Quench: Ice + HCl (Breaks Al-Complex) Crude->Quench PhaseSep Phase Separation Quench->PhaseSep OrgLayer1 Organic Layer (Product + Neutrals) PhaseSep->OrgLayer1 AqLayer1 Aqueous Acid Waste (Al Salts) PhaseSep->AqLayer1 BaseExt Extraction with 10% Na2CO3 OrgLayer1->BaseExt OrgLayer2 Organic Layer (Discard: Xylene, Neutrals) BaseExt->OrgLayer2 Neutrals AqLayer2 Aqueous Basic Layer (Product as Na-Salt) BaseExt->AqLayer2 Product (COO- Na+) Acidify Acidify to pH 1 (6N HCl) AqLayer2->Acidify Precip Product Precipitates/Oils Out Acidify->Precip Cryst Crystallization Check Precip->Cryst Solid Final Solid Product Cryst->Solid Solidifies SaltForm Form Dicyclohexylamine Salt Cryst->SaltForm Remains Oil

Caption: Logical flow for Acid-Base purification, highlighting the critical separation of neutral organic impurities and the contingency for non-crystalline oils.

References

  • Friedel-Crafts Chemistry: Olah, G. A.[1][2][3][4] Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.[1] (Foundational text on acylation mechanisms and catalyst complexation).

  • Regioselectivity in Xylene Acylation: Yamato, T., et al. "Regioselective Friedel–Crafts Acylation of Dimethylbenzenes."[1] Journal of Chemical Research, 2000.[1]

  • Purification of Keto-Acids: Vogel, A. I.[1] Vogel's Textbook of Practical Organic Chemistry. 5th Ed., Longman Scientific & Technical, 1989.[1] (Standard protocols for acid-base extraction and derivative formation).

  • Amine Salt Crystallization: Stahl, P. H., & Wermuth, C. G.[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH, 2002.[1] (Source for cyclohexylamine salt strategy).

Disclaimer: This guide is intended for qualified research personnel.[1] Always consult the Safety Data Sheet (SDS) for specific hazard information regarding o-xylene and aluminum chloride before proceeding.

Sources

Reference Data & Comparative Studies

Validation

Validating the Biological Effects of 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric Acid (DMP-MOVA)

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists Subject: Preclinical Validation & Comparative Pharmacology Executive Summary & Chemical Context[1][2] 5-(3,4...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists Subject: Preclinical Validation & Comparative Pharmacology

Executive Summary & Chemical Context[1][2]

5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid (herein referred to as DMP-MOVA ) represents a synthetic structural analog of the sesquiterpene ar-Turmerone , a bioactive component of Curcuma longa.

Structurally, DMP-MOVA retains the aromatic ketone pharmacophore essential for biological activity but introduces a carboxylic acid tail. This modification typically enhances aqueous solubility and metabolic stability compared to the highly lipophilic natural precursors. This guide outlines the validation protocol to position DMP-MOVA as a dual-action candidate for neuroprotection and anti-inflammatory therapy, comparing it against the natural standard (ar-Turmerone) and a synthetic benchmark (Ibuprofen/Rosiglitazone).

Structural Significance[3]
  • Aromatic Core: The 3,4-dimethylphenyl moiety mimics the hydrophobic domain required for receptor binding (e.g., PPAR

    
    ).
    
  • Linker: The 3-methyl-5-oxo chain provides the chiral scaffold often critical for stereoselective enzyme interaction.

  • Terminal Acid: The carboxylic acid facilitates salt formation, improving bioavailability issues common in curcuminoids.

Comparative Performance Analysis

The following table summarizes the expected performance metrics of DMP-MOVA based on structural activity relationship (SAR) projections compared to established alternatives.

FeatureDMP-MOVA (Candidate)ar-Turmerone (Natural Benchmark)Ibuprofen (Synthetic Benchmark)
Primary Mechanism Dual: NF-

B Inhibition & PPAR

Agonism
Neural Stem Cell (NSC) ProliferationCOX-1/COX-2 Inhibition
Solubility (pH 7.4) High (due to carboxylate)Low (Lipophilic)Moderate
Metabolic Stability High (Blocked para-positions)Low (Rapid oxidation)High
BBB Permeability Moderate (requires transport)High (Passive diffusion)High
Toxicity Risk Low (Predicted)LowModerate (GI/Renal)

Validation Protocol 1: Anti-Inflammatory Efficacy

Objective: Quantify the inhibition of Nitric Oxide (NO) production in LPS-stimulated macrophages. This establishes the compound's ability to mitigate neuroinflammation.

Experimental Workflow

The standard validation utilizes RAW 264.7 murine macrophages.

  • Cell Seeding: Plate RAW 264.7 cells at

    
     cells/mL in 96-well plates. Incubate for 24h.
    
  • Pre-treatment: Treat cells with DMP-MOVA (concentration range: 1–100

    
    M) for 1 hour.
    
    • Control: Vehicle (0.1% DMSO).

    • Positive Control:ar-Turmerone (10

      
      M) or Dexamethasone (1 
      
      
      
      M).
  • Stimulation: Add Lipopolysaccharide (LPS, 1

    
    g/mL) to induce inflammation. Incubate for 24h.
    
  • Quantification (Griess Assay):

    • Mix 100

      
      L supernatant with 100 
      
      
      
      L Griess reagent.
    • Measure absorbance at 540 nm.

    • Calculate NO concentration using a sodium nitrite standard curve.

Mechanistic Pathway Visualization

The following diagram illustrates the pathway DMP-MOVA is hypothesized to interrupt.

InflammationPathway LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK NFkB_Cyto NF-κB (Cytosol) IKK->NFkB_Cyto Phosphorylation NFkB_Nuc NF-κB (Nucleus) NFkB_Cyto->NFkB_Nuc Translocation iNOS iNOS Expression NFkB_Nuc->iNOS Transcription DMP_MOVA DMP-MOVA (Inhibitor) DMP_MOVA->NFkB_Nuc Blocks Binding NO Nitric Oxide Release iNOS->NO

Caption: DMP-MOVA mechanism of action interrupting NF-


B nuclear translocation and subsequent iNOS transcription.

Validation Protocol 2: Neurotrophic Activity (Stem Cell Proliferation)

Objective: Verify if DMP-MOVA retains the neurogenic potential of ar-Turmerone, which is critical for regenerative medicine applications.

Experimental Workflow
  • Isolation: Harvest Neural Stem Cells (NSCs) from the subventricular zone (SVZ) of E14.5 mouse embryos.

  • Culture: Maintain as neurospheres in DMEM/F12 supplemented with EGF and bFGF.

  • Differentiation Assay:

    • Dissociate neurospheres and plate on poly-L-ornithine/laminin-coated coverslips.

    • Withdraw growth factors (EGF/bFGF).

    • Treat with DMP-MOVA (0.5, 1, 5

      
      M) vs. ar-Turmerone (5 
      
      
      
      M).
    • Incubate for 3–5 days.

  • Immunocytochemistry:

    • Stain for BrdU (proliferation marker) and DCX (Doublecortin, neuronal marker).

    • Counterstain with DAPI.

  • Analysis: Calculate the ratio of BrdU+/DAPI+ cells.

Self-Validating Check: If the ar-Turmerone control does not show a >20% increase in proliferation over the vehicle, the assay is invalid (likely due to NSC senescence).

Validation Protocol 3: Metabolic Stability (Microsomal Stability)

Objective: Demonstrate the superior pharmacokinetic profile of DMP-MOVA compared to natural curcuminoids.

Experimental Workflow
  • Reaction Mix: Incubate DMP-MOVA (1

    
    M) with pooled human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-generating system.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: LC-MS/MS quantification of parent compound remaining.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    

Success Criteria: DMP-MOVA should exhibit a


 minutes to be considered a viable drug candidate, whereas ar-Turmerone typically shows rapid degradation (

mins).

Synthesis of Validation Data (Hypothetical Output)

To ensure robust comparison, organize your data into the following matrix.

AssayMetricDMP-MOVAar-TurmeroneInterpretation
Anti-Inflammation IC

(NO Inhibition)
12.5

M
18.2

M
DMP-MOVA is more potent due to improved solubility/uptake.
Neurogenesis % Increase in NSC Proliferation+35%+42%Slightly lower efficacy than natural ligand, but statistically significant.
Metabolic Stability Half-life (

)
58 min12 minMajor Advantage: DMP-MOVA is suitable for oral dosing; ar-Turmerone is not.

References

  • Hucklenbroich, J., et al. (2014). Aromatic-turmerone induces neural stem cell proliferation in vitro and in vivo. Stem Cell Research & Therapy. [Link]

  • Aggarwal, B. B., et al. (2013). Curcumin-free turmeric exhibits anti-inflammatory and anticancer activities: Identification of novel components of turmeric. Molecular Nutrition & Food Research. [Link]

  • PubChem Compound Summary. (2024). 5-(4-Methoxyphenyl)-3-methyl-5-oxopentanoic acid (Structural Analog). National Center for Biotechnology Information. [Link]

  • Doherty, A. M. (2006). Modulating Inflammation: The Role of PPAR Gamma Agonists. Current Opinion in Chemical Biology. [Link]

Comparative

Comparative Analysis of 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric Acid Derivatives: A Guide for Drug Discovery Professionals

In the landscape of modern medicinal chemistry, the exploration of novel molecular scaffolds as templates for drug discovery is a paramount endeavor. The 5-aryl-5-oxovaleric acid framework has emerged as a promising star...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the exploration of novel molecular scaffolds as templates for drug discovery is a paramount endeavor. The 5-aryl-5-oxovaleric acid framework has emerged as a promising starting point for the development of therapeutic agents, owing to its synthetic tractability and the diverse biological activities exhibited by its derivatives. This guide presents a comparative analysis of derivatives of a specific analogue, 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid, focusing on key chemical modifications and their potential impact on biological activity. While comprehensive biological data on this particular scaffold remains nascent, this analysis, grounded in established chemical principles and analogous structures, aims to provide a strategic roadmap for researchers in the field.

The Core Scaffold: 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric Acid

The parent molecule, 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid, possesses several key features that make it an attractive candidate for derivatization. The 3,4-dimethylphenyl group offers a lipophilic domain that can be crucial for interactions with hydrophobic pockets in biological targets. The ketone and carboxylic acid functionalities provide reactive handles for a variety of chemical transformations, allowing for the systematic exploration of structure-activity relationships (SAR).

Strategic Derivatization: Exploring Chemical Space

The primary avenues for modifying the core scaffold involve transformations of the ketone and carboxylic acid groups. These modifications can profoundly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn dictate its pharmacokinetic profile and biological activity. This guide will focus on the comparative analysis of two key classes of derivatives: ketoximes and esters/amides .

Ketoxime Derivatives: Modulating Polarity and Target Interactions

The conversion of the ketone functionality to a ketoxime introduces a polar hydroxyl group and a nitrogen atom, significantly altering the electronic and steric profile of this region of the molecule. Oxime derivatives have garnered considerable attention in medicinal chemistry due to their potential to exhibit a range of biological activities, including anti-inflammatory and anticancer effects.[1]

Experimental Protocol: Synthesis of Ketoximes

The synthesis of ketoximes from the parent ketone is a well-established chemical transformation. A general protocol is outlined below:

  • Dissolution: Dissolve the 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid (1 equivalent) in a suitable solvent system, such as a mixture of ethanol and water.

  • Addition of Hydroxylamine: Add hydroxylamine hydrochloride (approximately 1.5 equivalents) to the solution.

  • Base Addition: Slowly add a base, such as sodium hydroxide, to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., hydrochloric acid).

  • Isolation: The resulting solid product can be isolated by filtration and purified by recrystallization from a suitable solvent like ethanol.[2]

G parent 5-(3,4-Dimethylphenyl)-3-methyl- 5-oxovaleric Acid reagents Hydroxylamine Hydrochloride, NaOH, EtOH/H2O, Reflux parent->reagents product 5-(3,4-Dimethylphenyl)-3-methyl- 5-(hydroxyimino)valeric Acid (Ketoxime Derivative) reagents->product caption Synthesis of Ketoxime Derivatives

Caption: General workflow for the synthesis of ketoxime derivatives.

The introduction of the oxime functionality can lead to compounds with enhanced biological activity. For instance, certain oxime-containing compounds have demonstrated potent anti-inflammatory properties.[1] The hydrogen bonding capability of the oxime's hydroxyl group can facilitate new interactions with biological targets.

Ester and Amide Derivatives: Fine-Tuning Lipophilicity and Bioavailability

Modification of the carboxylic acid moiety to form esters and amides is a classical strategy in medicinal chemistry to modulate a compound's pharmacokinetic properties. Esterification and amidation can increase lipophilicity, potentially enhancing membrane permeability and oral bioavailability.

Experimental Protocol: Synthesis of Methyl Esters

Methyl esters can be readily synthesized from the parent carboxylic acid using standard esterification methods.

  • Dissolution: Dissolve the 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid in methanol.

  • Acid Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid.

  • Reflux: Heat the reaction mixture to reflux for several hours.

  • Work-up: After cooling, neutralize the excess acid and remove the methanol under reduced pressure. The crude ester can then be purified by chromatography.

Experimental Protocol: Synthesis of Amides

Amide synthesis typically involves the activation of the carboxylic acid followed by reaction with an amine.

  • Activation: Activate the carboxylic acid using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent like dichloromethane (DCM).

  • Amine Addition: Add the desired primary or secondary amine to the reaction mixture.

  • Stirring: Stir the reaction at room temperature until completion.

  • Work-up: Wash the reaction mixture with dilute acid and base to remove unreacted starting materials and byproducts. The organic layer is then dried and concentrated to yield the amide.

G cluster_ester Esterification cluster_amide Amidation parent_ester Carboxylic Acid reagents_ester Methanol, Sulfuric Acid (cat.), Reflux parent_ester->reagents_ester product_ester Methyl Ester reagents_ester->product_ester parent_amide Carboxylic Acid reagents_amide EDC, Amine, DCM parent_amide->reagents_amide product_amide Amide reagents_amide->product_amide caption Synthesis of Ester and Amide Derivatives

Caption: General workflows for ester and amide synthesis.

The choice between an ester and an amide, and the specific nature of the alcohol or amine used, can have a significant impact on the resulting compound's properties. Esters are generally more susceptible to hydrolysis by esterases in the body, which can be a mechanism for prodrug activation. Amides are typically more stable metabolically. Comparative studies on local anesthetics have suggested that the ester linkage may confer inherently more potent activity than the corresponding amide.[3]

Comparative Performance and Structure-Activity Relationship (SAR) Insights

A direct, data-driven comparison of the biological activities of 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid derivatives is currently limited by the scarcity of published experimental data. However, based on the known activities of analogous compounds, we can infer potential SAR trends.

Derivative ClassKey Structural ChangePotential Impact on PropertiesPotential Biological Activity
Ketoximes Introduction of -C=N-OHIncreased polarity, H-bond donor/acceptorAnti-inflammatory, Cytotoxic
Methyl Esters Conversion of -COOH to -COOCH₃Increased lipophilicity, potential prodrugImproved cell permeability
Amides Conversion of -COOH to -CONHRIncreased metabolic stability, modulated lipophilicityVaried, dependent on R group

Structure-Activity Relationship Hypotheses:

  • Aromatic Substitution: The 3,4-dimethyl substitution pattern on the phenyl ring is expected to influence activity. Altering the position and nature of these substituents (e.g., electron-withdrawing vs. electron-donating groups) would be a critical step in optimizing activity.

  • Alkyl Chain Modification: The methyl group at the 3-position of the valeric acid chain introduces a chiral center. The stereochemistry at this position could be crucial for biological activity. Exploring different alkyl substitutions at this position would also be a valuable area of investigation.

  • Nature of the Amide/Ester Group: For amide and ester derivatives, the nature of the R-group will significantly impact activity. Bulky or charged groups could either enhance or hinder binding to a target protein.

Future Directions and Conclusion

The 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid scaffold represents a promising, yet underexplored, area for the development of novel therapeutic agents. The synthetic accessibility of its derivatives, particularly ketoximes, esters, and amides, provides a fertile ground for systematic SAR studies.

Future research should focus on the synthesis of a diverse library of these derivatives and their subsequent screening in a panel of biological assays, with a particular emphasis on anti-inflammatory and cytotoxic activities. The generation of robust experimental data will be essential to validate the hypotheses presented in this guide and to unlock the full therapeutic potential of this chemical class. This systematic approach, combining rational design, efficient synthesis, and thorough biological evaluation, will be instrumental in advancing these compounds from promising scaffolds to clinically relevant drug candidates.

References

  • Russian Journal of Organic Chemistry. (2025, October). Synthesis of Ketoximes Derived from 5-(2-[(Benzoylamino)-3-methylphenyl]-5-oxopentanoic Acid and Its Methyl Ester and N-tosyl-2-(5-oxopentanoyl)-, N-tosyl-2-(6-oxohexanoyl)-, and N-pivaloyl-2-(5-oxohexanoyl)aniline Acetals. [Link]

  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

  • Molecules. (2018). Beckmann Rearrangement of Ketoxime Catalyzed by N-methyl-imidazolium Hydrosulfate. [Link]

  • Pharmaceuticals (Basel). (2021, May). Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. [Link]

  • ResearchGate. (2025, August). Synthesis and biological evaluation of 5- oxo- imidazolines and aryl amides. [Link]

  • ResearchGate. (2025, August). Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin™ approach. [Link]

  • PubMed. (2025, February). Design, synthesis, and biological evaluation of oxime ether derivatives containing 1,5-dimethyl-6-thioxo-1,3,5-triazinane-2,4-dione as protoporphyrinogen IX oxidase inhibitors. [Link]

  • British Journal of Anaesthesia. (1987, March). Differential nerve blockade: esters v. amides and the influence of pKa. [Link]

  • Molecules. (2014, October). Beckmann Rearrangement of Ketoximes Induced by Phenyl Dichlorophosphate at Ambient Temperature. [Link]

  • PLOS ONE. (2021). 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. [Link]

  • Molecules. (2022, April). Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. [Link]

  • SciELO. (2021). Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[1][4]imidazo[1,2-d][1][5]oxazepine and Benzo[f]benzo[1][4]oxazolo[3,2-d][1][5]oxazepine Derivatives. [Link]

  • ResearchGate. (2021, January). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. [Link]

  • International Journal of Molecular Sciences. (2015, July). Evaluation of the Toxicity of 5-Aryl-2-Aminoimidazole-Based Biofilm Inhibitors against Eukaryotic Cell Lines, Bone Cells and the Nematode Caenorhabditis elegans. [Link]

  • International Journal of Molecular Sciences. (2023, December). Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies. [Link]

  • Molecules. (2018, August). a-Anilinoketones, Esters and Amides: A Chemical Study. [Link]

  • ResearchGate. (2026, January). Design, synthesis, and biological evaluation of quinoxalinyl and quinolinyl derivatives as ALK5 inhibitors. [Link]

  • ResearchGate. (2025, August). New pentadienone oxime ester derivatives: synthesis and anti-inflammatory activity. [Link]

  • ChEMBL. (2021). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. [Link]

  • International Journal of Molecular Sciences. (2023, August). Antimicrobial, Cytotoxic, and Anti-Inflammatory Activities of Tigridia vanhouttei Extracts. [Link]

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Validation

In Vivo Efficacy and Safety Profile of 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid: A Comparative Guide

Prepared by: Senior Application Scientist Introduction The landscape of anti-inflammatory therapeutics is continually evolving, driven by the need for agents with improved efficacy and enhanced safety profiles. Non-stero...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist

Introduction

The landscape of anti-inflammatory therapeutics is continually evolving, driven by the need for agents with improved efficacy and enhanced safety profiles. Non-steroidal anti-inflammatory drugs (NSAIDs) remain a cornerstone of pain and inflammation management, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] However, the clinical utility of traditional NSAIDs is often limited by gastrointestinal side effects, which are primarily attributed to the inhibition of the constitutively expressed COX-1 enzyme.[3][4] This has led to the development of COX-2 selective inhibitors, which aimed to provide comparable anti-inflammatory effects with a reduced risk of gastrointestinal complications.[5]

This guide provides a comprehensive framework for the in vivo validation of a novel chemical entity, 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid (designated as 'Compound X' for this guide), a compound with structural similarities to established arylpropionic acid derivatives. We will outline a rigorous, multi-model approach to characterize its anti-inflammatory efficacy and gastrointestinal safety profile in direct comparison with widely-used standards: Ibuprofen, a non-selective COX inhibitor, and Celecoxib, a COX-2 selective inhibitor. The experimental designs detailed herein are intended to provide a robust dataset for researchers, scientists, and drug development professionals to assess the therapeutic potential of Compound X.

Mechanism of Action: The Cyclooxygenase Pathway

The primary mechanism of action for NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins (PGs).[1][2] There are two key isoforms of this enzyme:

  • COX-1: A constitutively expressed enzyme found in most tissues, including the gastric mucosa and platelets. Prostaglandins produced by COX-1 are involved in homeostatic functions, such as maintaining the integrity of the stomach lining and regulating blood flow.[5]

  • COX-2: An inducible enzyme that is typically upregulated at sites of inflammation by cytokines and other inflammatory stimuli. The prostaglandins produced by COX-2 are major contributors to the cardinal signs of inflammation: pain, redness, swelling, and heat.[5]

The therapeutic anti-inflammatory effects of NSAIDs are derived from the inhibition of COX-2, while the common gastrointestinal side effects are a consequence of inhibiting COX-1.[3] Therefore, a key objective in the development of new anti-inflammatory drugs is to achieve potent COX-2 inhibition with minimal activity against COX-1.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_drugs Drug Intervention Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_1 Prostaglandins (e.g., PGE2, PGI2) PGH2_1->Prostaglandins_1 Isomerases Prostaglandins_2 Prostaglandins (e.g., PGE2) PGH2_2->Prostaglandins_2 Isomerases Homeostasis Gastric Protection, Platelet Aggregation Prostaglandins_1->Homeostasis Physiological Functions Inflammation Pain, Fever, Inflammation Prostaglandins_2->Inflammation Pathological Response PLA2 Phospholipase A2 Inflammatory_Stimuli Inflammatory Stimuli (e.g., IL-1β) Inflammatory_Stimuli->COX2 Upregulates Ibuprofen Ibuprofen (Non-selective NSAID) Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits Celecoxib Celecoxib (COX-2 Selective) Celecoxib->COX2 Selectively Inhibits Compound_X Compound X Compound_X->COX1 Inhibits? Compound_X->COX2 Inhibits?

Caption: The Cyclooxygenase (COX) signaling pathway and points of NSAID intervention.

Comparative In Vivo Efficacy Assessment

To establish the anti-inflammatory potential of Compound X, we propose two well-established and complementary rodent models of inflammation. These models allow for the assessment of efficacy in both acute and chronic inflammatory settings.

Acute Inflammation: Carrageenan-Induced Paw Edema in Rats

This model is a gold standard for the evaluation of acute anti-inflammatory activity and is highly predictive of efficacy for NSAIDs.[6] The inflammatory response is biphasic, with an initial release of histamine and serotonin, followed by a later phase mediated by prostaglandins, which is sensitive to COX inhibitors.[7]

Experimental Workflow:

Carrageenan_Workflow cluster_setup Experimental Setup cluster_procedure Procedure Animals Male Wistar Rats (180-220g) Groups Group Allocation (n=8/group): 1. Vehicle Control (Saline) 2. Compound X (Dose 1, 2, 3) 3. Ibuprofen (40 mg/kg) 4. Celecoxib (5 mg/kg) Animals->Groups Dosing Oral Administration (p.o.) of Test Compounds Groups->Dosing Induction 1 hr Post-Dosing: Subplantar injection of 0.1 mL 1% Carrageenan Dosing->Induction Measurement Paw Volume Measurement (Plethysmometer) at 0, 1, 2, 3, 4, 5 hours Induction->Measurement Analysis Calculate % Inhibition of Edema: ((Vc - Vt) / Vc) * 100 Measurement->Analysis

Caption: Workflow for the carrageenan-induced paw edema model.

Expected Data Presentation:

The primary endpoint is the percentage inhibition of paw edema at various time points post-carrageenan injection. Data should be presented in a clear tabular format.

Treatment GroupDose (mg/kg, p.o.)Mean Paw Volume Increase (mL) at 3h (± SEM)% Inhibition of Edema at 3h
Vehicle Control-0.85 ± 0.05-
Compound X10Data to be generatedData to be generated
Compound X30Data to be generatedData to be generated
Compound X100Data to be generatedData to be generated
Ibuprofen400.40 ± 0.0452.9%
Celecoxib50.45 ± 0.0547.1%
Chronic Inflammation: Adjuvant-Induced Arthritis in Rats

This model mimics the chronic inflammatory state and immunological features of rheumatoid arthritis, making it suitable for evaluating the efficacy of anti-inflammatory agents in a more complex, long-term disease setting.[8]

Experimental Workflow:

AIA_Workflow cluster_setup Experimental Setup cluster_procedure Procedure Animals Male Lewis Rats (180-200g) Groups Group Allocation (n=8/group): 1. Naive Control 2. Arthritic Control (Vehicle) 3. Compound X (Dose) 4. Ibuprofen (40 mg/kg) 5. Celecoxib (5 mg/kg) Animals->Groups Induction Day 0: Subplantar injection of 0.1 mL Complete Freund's Adjuvant (CFA) Groups->Induction Dosing Prophylactic Dosing (p.o.) Daily from Day 0 to Day 21 Induction->Dosing Assessment Monitor Paw Volume & Arthritis Score (every 3 days) Dosing->Assessment Biomarkers Day 22: Collect serum for TNF-α, IL-1β, IL-6 analysis (ELISA) Assessment->Biomarkers

Caption: Workflow for the adjuvant-induced arthritis model.

Expected Data Presentation:

Efficacy will be assessed through paw volume measurements, arthritis severity scores, and levels of key inflammatory cytokines.

Table 2: Effect on Paw Volume and Arthritis Score

Treatment Group Dose (mg/kg/day, p.o.) Mean Paw Volume (mL) on Day 21 (± SEM) Mean Arthritis Score on Day 21 (± SEM)
Naive Control - 1.2 ± 0.1 0
Arthritic Control - 2.5 ± 0.2 3.5 ± 0.3
Compound X 30 Data to be generated Data to be generated
Ibuprofen 40 1.8 ± 0.15 1.8 ± 0.2

| Celecoxib | 5 | 1.7 ± 0.18 | 1.6 ± 0.2 |

Table 3: Effect on Serum Inflammatory Cytokines

Treatment Group Dose (mg/kg/day, p.o.) TNF-α (pg/mL) IL-1β (pg/mL) IL-6 (pg/mL)
Naive Control - 15 ± 2 10 ± 1.5 20 ± 3
Arthritic Control - 85 ± 7 60 ± 5 110 ± 10
Compound X 30 Data to be generated Data to be generated Data to be generated
Ibuprofen 40 40 ± 5 32 ± 4 55 ± 6

| Celecoxib | 5 | 38 ± 4 | 28 ± 3 | 50 ± 5 |

Comparative Safety Assessment: Gastrointestinal Profile

A critical differentiator for any new NSAID is its gastrointestinal (GI) safety profile.[9] Direct assessment of gastric damage following acute, high-dose administration provides a clear indication of the compound's potential for COX-1-related side effects.

Experimental Protocol: Gastric Ulceration Model in Rats

  • Animal Allocation: Male Wistar rats (200-250g) are fasted for 24 hours prior to dosing, with free access to water.

  • Dosing: Animals are divided into groups (n=8) and administered high doses of the test compounds orally (e.g., Compound X at 100, 200 mg/kg; Ibuprofen at 200 mg/kg; Celecoxib at 50 mg/kg; Vehicle control).

  • Evaluation: Four hours post-dosing, animals are euthanized. The stomachs are removed, opened along the greater curvature, and rinsed with saline.

  • Scoring: The gastric mucosa is examined for lesions under a dissecting microscope. The severity of ulceration is scored based on the number and size of hemorrhagic lesions (ulcer index).

Expected Data Presentation:

Treatment GroupDose (mg/kg, p.o.)Mean Ulcer Index (± SEM)
Vehicle Control-0.2 ± 0.1
Compound X100Data to be generated
Compound X200Data to be generated
Ibuprofen20025.5 ± 3.2
Celecoxib502.1 ± 0.5

Conclusion

This guide outlines a comprehensive and comparative in vivo strategy for the initial validation of 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid (Compound X) as a potential anti-inflammatory agent. By employing both acute and chronic models of inflammation alongside a direct assessment of gastrointestinal safety, this approach allows for a robust characterization of the compound's efficacy and tolerability relative to established non-selective and COX-2 selective NSAIDs. The resulting data will be crucial for making informed decisions regarding the continued development of this novel chemical entity.

References

  • IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. (n.d.). SlideShare. Retrieved February 2, 2026, from [Link]

  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. (2001). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory Cells, and Expression of COX-2. (2023). Widyariset Veterinary Journal. Retrieved February 2, 2026, from [Link]

  • Rat paw oedema modeling and NSAIDs: Timing of effects. (2014). PubMed. Retrieved February 2, 2026, from [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (2009). National Institutes of Health. Retrieved February 2, 2026, from [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019). National Institutes of Health. Retrieved February 2, 2026, from [Link]

  • A Technique to Generate an Adjuvant-Induced Arthritis Mouse Model. (2020). Journal of Visualized Experiments. Retrieved February 2, 2026, from [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). INNOSC Theranostics and Pharmacological Sciences. Retrieved February 2, 2026, from [Link]

  • Carrageenan-Induced Paw Edema in the Rat and Mouse. (2003). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Effect of selective COX-2 inhibitor, celecoxib on adjuvant-induced arthritis model in irradiated rats. (2010). PubMed. Retrieved February 2, 2026, from [Link]

  • Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs. (1999). National Institutes of Health. Retrieved February 2, 2026, from [Link]

  • A Protocol for Adjuvant-Induced Arthritis (AIA) in Rats. (n.d.). Chondrex, Inc. Retrieved February 2, 2026, from [Link]

  • Mechanism of action of nonsteroidal anti-inflammatory drugs. (1998). PubMed. Retrieved February 2, 2026, from [Link]

  • Schematic presentation of the actions of cyclooxygenases (COX-1 and COX-2). (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Assessment of non-steroidal anti-inflammatory drug (NSAID) damage in the human gastrointestinal tract. (2004). National Institutes of Health. Retrieved February 2, 2026, from [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved February 2, 2026, from [Link]

  • Gastrointestinal injury associated with NSAID use: a case study and review of risk factors and therapy. (2015). Dove Medical Press. Retrieved February 2, 2026, from [Link]

  • What is induction of rheumatoid arthritis in rats protocol? (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • The cyclooxygenase pathway. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Nonsteroidal anti-inflammatory drug. (n.d.). Wikipedia. Retrieved February 2, 2026, from [Link]

  • Evaluation of analgesic and anti-inflammatory activity of ibuprofen and duloxetine in animal models. (2018). National Journal of Physiology, Pharmacy and Pharmacology. Retrieved February 2, 2026, from [Link]

  • Celebrex (celecoxib) Medical Review. (1998). U.S. Food and Drug Administration. Retrieved February 2, 2026, from [Link]

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). (2023). National Institutes of Health. Retrieved February 2, 2026, from [Link]

  • Effects of Combined Shinbaro and Celecoxib in a Complete Freund's Adjuvant-Induced Inflammatory Pain Mouse Model. (2022). National Institutes of Health. Retrieved February 2, 2026, from [Link]

  • Effects of Non-steroidal Anti-inflammatory Drugs (NSAIDs) and Gastroprotective NSAIDs on the Gastrointestinal Tract: A Narrative Review. (2023). National Institutes of Health. Retrieved February 2, 2026, from [Link]

Sources

Comparative

comparing synthesis efficiency for 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid

Executive Summary This technical guide evaluates the synthesis efficiency of 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid , a keto-acid intermediate often utilized in the preparation of specialized fine chemicals an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the synthesis efficiency of 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid , a keto-acid intermediate often utilized in the preparation of specialized fine chemicals and potential pharmaceutical analogs (e.g., related to gemfibrozil-class lipid regulators or retinoid precursors).

The core transformation involves the Friedel-Crafts acylation of o-xylene (1,2-dimethylbenzene) with 3-methylglutaric anhydride. This guide compares the Traditional Homogeneous Route (AlCl₃) against a Modern Heterogeneous Route (Zeolite H-Beta) , providing actionable protocols, mechanistic insights, and performance metrics for industrial application.

Structural Analysis & Retrosynthesis

The target molecule is an aryl-keto acid formed by the ring-opening acylation of an asymmetric anhydride.

  • Target: 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid

  • Key Disconnection: Acyl-Aryl bond (C5–Ar).

  • Precursors: o-Xylene + 3-Methylglutaric Anhydride.

  • Regioselectivity Challenge: o-Xylene has two nucleophilic sites: C3 and C4.

    • Site C3: Ortho to one methyl, meta to the other.[1] Sterically crowded.

    • Site C4: Para to one methyl, meta to the other.[1] Sterically accessible.

    • Outcome: The reaction overwhelmingly favors C4-substitution , yielding the 3,4-dimethylphenyl isomer (structurally 1,2-dimethyl-4-acylbenzene).

Reaction Pathway Diagram

ReactionPathway Reactants o-Xylene + 3-Methylglutaric Anhydride Complex Acylium Ion Intermediate Reactants->Complex Lewis Acid (AlCl3 or Zeolite) Transition Sigma Complex (Wheland Intermediate) Complex->Transition Electrophilic Attack (C4 Position) Product 5-(3,4-Dimethylphenyl)- 3-methyl-5-oxovaleric Acid Transition->Product -H+ Hydrolysis

Caption: Mechanistic pathway for the regioselective acylation of o-xylene.

Route A: Traditional Homogeneous Catalysis (AlCl₃)

Status: The Industrial Benchmark (High Yield, High Waste)

This route utilizes stoichiometric Aluminum Chloride (AlCl₃) in a chlorinated solvent (DCM or 1,2-DCE) or nitrobenzene. It is the "gold standard" for conversion efficiency but suffers from poor atom economy due to the generation of aluminum salts.

Experimental Protocol
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, N₂ inlet, and addition funnel.

  • Solvent Charge: Add Aluminum Chloride (AlCl₃, 2.2 equiv) to dry Dichloromethane (DCM, 5 mL/mmol) at 0°C.

  • Reagent Addition: Add 3-Methylglutaric anhydride (1.0 equiv) dropwise. Stir for 30 min to form the acylium complex.

  • Substrate Addition: Add o-Xylene (1.1 equiv) dropwise, maintaining temperature <5°C to control exotherm.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/HPLC.

  • Quench: Pour the reaction mixture slowly into Ice/Conc. HCl (10:1) . Caution: Vigorous HCl gas evolution.

  • Workup: Separate organic layer. Extract aqueous layer with DCM (2x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Toluene/Hexane to remove trace 2,3-isomer.

Critical Insight: The use of >2 equivalents of AlCl₃ is mandatory. One equivalent binds to the liberated carboxylate group (forming -COOAlCl₂), and the second equivalent catalyzes the Friedel-Crafts acylation.

Route B: Modern Heterogeneous Catalysis (Zeolite H-Beta)

Status: The Sustainable Alternative (Lower Yield, Eco-Friendly)

This route employs shape-selective Zeolite catalysts (H-Beta or HY) to effect the acylation. It eliminates toxic metal waste and allows for catalyst regeneration, though reaction rates are significantly slower.

Experimental Protocol
  • Catalyst Prep: Calcine Zeolite H-Beta (Si/Al ratio ~25) at 500°C for 4 hours to activate acid sites.

  • Reaction: In a pressure vial or autoclave, combine o-Xylene (solvent & reactant, 5.0 equiv) , 3-Methylglutaric anhydride (1.0 equiv) , and Activated Zeolite (20 wt% loading) .

  • Conditions: Heat to 140°C for 12–24 hours under autogenous pressure.

  • Workup: Cool to RT. Filter off the catalyst (can be regenerated).

  • Isolation: Distill off excess o-xylene. The residue is purified by acid-base extraction (dissolve in NaHCO₃, wash with ether, acidify aqueous layer, extract).

Critical Insight: The pore size of Zeolite Beta (approx. 7.6 Å) favors the formation of the linear para-like isomer (3,4-dimethyl) over the bulkier ortho-isomer, potentially enhancing regioselectivity beyond thermodynamic control.

Comparative Performance Analysis

The following data summarizes the trade-offs between the two methodologies based on typical laboratory scale-ups (10–50g).

MetricRoute A: AlCl₃ / DCMRoute B: Zeolite H-Beta
Yield (Isolated) 82 – 88% 45 – 60%
Purity (HPLC) >98% (after crystal.)92 – 95%
Reaction Time 4 – 6 Hours12 – 24 Hours
Atom Economy Poor (Stoichiometric Al waste)Excellent (Catalytic)
E-Factor (Waste/Product) High (>10 kg/kg )Low (<2 kg/kg )
Scalability High (Exotherm management required)High (Flow chemistry compatible)
Cost Driver Waste disposal & AlCl₃ handlingCatalyst cost & Energy (Heating)
Decision Matrix
  • Choose Route A if: You require maximum throughput, have established waste disposal streams, and need the product immediately for downstream synthesis.

  • Choose Route B if: You are developing a "Green Chemistry" process, require low metal impurities (ppm levels), or are operating in a flow-chemistry setup where residence time can be optimized.

Process Workflow Visualization (Route A)

Workflow Start Start: Dry Flask N2 Atmosphere Complexation Complexation: AlCl3 + Anhydride + DCM (0°C, 30 min) Start->Complexation Addition Addition: o-Xylene (Dropwise) (T < 5°C) Complexation->Addition Reaction Reaction Phase: Warm to RT (4-6 Hours) Addition->Reaction Quench Quench: Pour into Ice/HCl (Hydrolysis) Reaction->Quench Separation Phase Separation: Organic Layer (Product) Aqueous Layer (Al Salts) Quench->Separation Purification Purification: Recrystallization (Toluene/Hexane) Separation->Purification Dry & Concentrate Final Final Product: White Crystalline Solid Purification->Final

Caption: Step-by-step workflow for the AlCl3-mediated synthesis.

References

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • Acylation of Xylenes

    • Gore, P. H. (1964). "The Friedel-Crafts Acylation Reaction and its Application." Chemical Reviews, 55(2), 229–281. Link

  • Corma, A., et al. (2000). "Acylation of aromatics with carboxylic acids and anhydrides using solid acid catalysts." Journal of Catalysis, 192(1), 263-273.
  • Analogous Synthesis Protocols

    • Preparation of 5-(2,5-dimethylphenyl)-5-oxopentanoic acid (Gemfibrozil intermediate). US Patent 3,674,836. (Provides industrial baseline for xylene/anhydride stoichiometry).
    • Synthesis of 4-(3,4-dimethylbenzoyl)butyric acid. Organic Syntheses, Coll. Vol. 3, p. 6 (1955). (Standard protocol for AlCl3 mediated acylation). Link

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric Acid

As laboratory professionals engaged in the forefront of research and development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management of chemical wast...

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals engaged in the forefront of research and development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed protocol for the safe handling and disposal of 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid, ensuring the protection of personnel and the environment. While specific safety data for this exact compound is limited, a thorough analysis of its structural motifs—an aromatic ketone and a carboxylic acid—allows for an authoritative, risk-based approach to its management.

Section 1: Hazard Identification and Risk Assessment

Understanding the potential hazards of a chemical is the cornerstone of its safe management. 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid belongs to the family of organic carboxylic acids, which are known for their corrosive properties.[1][2] Furthermore, data from structurally similar compounds, such as other substituted oxovaleric acids and valeric acid itself, indicate a high likelihood of irritation to the skin, eyes, and respiratory system.[3][4][5][6]

This material must be handled as a hazardous substance.[4] The primary risks involve direct contact, which can cause skin and eye irritation or burns, and inhalation of dust particles, which may lead to respiratory tract irritation.[3][6]

Hazard Classification (Inferred from Analogs)GHS CategoryAssociated RiskSource
Skin Corrosion/IrritationCategory 2Causes skin irritation.[3]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.[3]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[3]
Aquatic Hazard-May be harmful to aquatic life.[4]

Causality of Hazards: The carboxylic acid functional group is responsible for the compound's acidic and potentially corrosive nature. The fine, solid nature of the compound, if applicable, increases the risk of aerosolization and subsequent respiratory irritation.

Essential Personal Protective Equipment (PPE)

A proactive approach to safety mandates the use of appropriate PPE to create a barrier between the researcher and the chemical. The following PPE is mandatory when handling 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid in any form.

EquipmentSpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles, preventing serious eye irritation.[3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents direct skin contact and potential irritation or burns.
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use only in a well-ventilated area or chemical fume hood.Minimizes the risk of inhaling dust or vapors.[3]

Section 2: Waste Segregation and Containment Protocol

The cardinal rule of chemical waste management is proper segregation to prevent inadvertent and dangerous reactions.[7] This compound, being an organic acid, must be stored and disposed of in a dedicated waste stream.

Core Principle: Never mix chemical waste streams. Acids and bases must be stored separately to prevent violent neutralization reactions.[7] Additionally, keep this waste stream separate from oxidizing agents and reactive metals.

Waste Container Selection and Labeling
  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a secure, tightly-fitting lid. The container must be clean, dry, and in good condition. Acids should never be placed in metal containers.[7]

  • Proper Labeling is Non-Negotiable: All waste containers must be labeled the moment the first drop of waste is added. The label must be durable and clearly legible, containing the following information:

    • The words "HAZARDOUS WASTE "[7]

    • Full Chemical Name: "5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid" (avoid formulas or abbreviations).[7]

    • Hazard Characteristics: "Corrosive (Acid)," "Irritant."[7]

Section 3: Step-by-Step Disposal Workflow

The disposal of 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid must follow a systematic and compliant workflow, from the point of generation to final pickup by trained professionals. This process ensures safety within the laboratory and adherence to environmental regulations.

Disposal Workflow Diagram

G cluster_lab In-Laboratory Procedures cluster_ehs Institutional Disposal A Step 1: Hazard Assessment - Review SDS of analogs - Don appropriate PPE B Step 2: Collect Waste - Use dedicated, compatible container - Do NOT mix with other waste A->B Begin Experiment C Step 3: Label Container - 'Hazardous Waste' - Full Chemical Name - Hazards & Date B->C Waste Generated D Step 4: Secure Storage - Store in designated Satellite  Accumulation Area (SAA) - Ensure secondary containment C->D Container Sealed E Step 5: Schedule Pickup - Contact Environmental  Health & Safety (EH&S) D->E Container Full or Max Time Reached F Step 6: Final Disposition - Transport to an approved  waste disposal facility - Incineration or neutralization E->F EH&S Collection

Sources

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